molecular formula C7H10N2 B041620 (6-Methylpyridin-3-yl)methanamine CAS No. 56622-54-9

(6-Methylpyridin-3-yl)methanamine

Cat. No.: B041620
CAS No.: 56622-54-9
M. Wt: 122.17 g/mol
InChI Key: NZPFQOXRHLUPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylpyridin-3-yl)methanamine is a valuable aminomethylpyridine derivative that serves as a key chemical intermediate and privileged scaffold in medicinal chemistry and pharmaceutical research. This compound features a primary amine group attached to a 6-methylpyridin-3-yl ring system, making it a versatile building block for the synthesis of diverse compound libraries. Its primary research applications include its use as a ligand precursor in catalysis, a core structural motif in the development of receptor antagonists and enzyme inhibitors, and a key intermediate in the synthesis of potential therapeutic agents targeting the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPFQOXRHLUPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480764
Record name (6-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56622-54-9
Record name (6-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(6-Methylpyridin-3-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(6-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers an in-depth overview of its chemical properties, synthesis, and potential biological applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C₇H₁₀N₂. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 3-Aminomethyl-6-methylpyridine, 5-(Aminomethyl)-2-methylpyridine
CAS Number 56622-54-9
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
SMILES CC1=NC=C(C=C1)CN
InChI InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively reported in publicly available literature, plausible synthetic routes can be devised based on established chemical transformations for analogous compounds. The two primary retrosynthetic approaches involve the reduction of a nitrile (6-methylnicotinonitrile) or an amide (6-methylnicotinamide).

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product 6-methylnicotinic acid 6-methylnicotinic acid 6-methylnicotinamide 6-methylnicotinamide 6-methylnicotinic acid->6-methylnicotinamide 1. SOCl₂ 2. NH₄OH 6-methylnicotinonitrile 6-methylnicotinonitrile 6-methylnicotinamide->6-methylnicotinonitrile Dehydration (e.g., P₂O₅) This compound This compound 6-methylnicotinamide->this compound Reduction (e.g., LiAlH₄) 6-methylnicotinonitrile->this compound Reduction (e.g., LiAlH₄ or Raney Ni/H₂)

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these procedures for their specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound from 6-Methylnicotinonitrile via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.

Materials:

  • 6-methylnicotinonitrile

  • Raney® Nickel (activated)

  • Ethanol (anhydrous)

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable high-pressure reactor vessel, add 6-methylnicotinonitrile and anhydrous ethanol.

  • Carefully add a catalytic amount of activated Raney® Nickel slurry under an inert atmosphere. If desired, the ethanol can be saturated with ammonia to minimize the formation of secondary amine byproducts.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 6-Methylnicotinamide via Lithium Aluminum Hydride Reduction

This protocol details the reduction of the amide functionality to a primary amine using a powerful reducing agent.

Materials:

  • 6-methylnicotinamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 6-methylnicotinamide in anhydrous THF.

  • Slowly add the solution of 6-methylnicotinamide to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF and diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Potential Biological Applications and Experimental Evaluation

While specific biological activity data for this compound is scarce in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly as a scaffold for developing ligands for central nervous system (CNS) targets and as a fragment in the design of kinase inhibitors.

CNS Ligands

The aminomethylpyridine moiety is a common pharmacophore in molecules targeting neurotransmitter receptors and transporters. The primary amine can act as a key interaction point with acidic residues in receptor binding pockets.

Kinase Inhibitors

The pyridine ring can serve as a hinge-binding motif in the ATP-binding site of various kinases. The aminomethyl group provides a vector for further chemical elaboration to improve potency and selectivity. Derivatives of similar aminomethyl pyridine scaffolds have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following is a generalized workflow for evaluating the inhibitory activity of this compound or its derivatives against a specific protein kinase.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare Reagents Assay Plate Setup Dispense Kinase and Test Compound into Plate Prepare Reagents->Assay Plate Setup Initiate Reaction Add ATP to Start Reaction Assay Plate Setup->Initiate Reaction Incubate Incubate at RT Initiate Reaction->Incubate Stop Reaction & Detect Signal Add Detection Reagent Incubate->Stop Reaction & Detect Signal Measure Luminescence Read Plate on Luminometer Stop Reaction & Detect Signal->Measure Luminescence Data Analysis Calculate % Inhibition and Determine IC₅₀ Measure Luminescence->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • This compound or its derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its Kₘ for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of novel therapeutics. Its straightforward synthesis from readily available starting materials and its versatile chemical handles make it an attractive scaffold for medicinal chemists. Further investigation into its biological activities, particularly in the areas of CNS disorders and oncology, is warranted to fully explore its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on studies involving this promising compound.

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridin-3-yl)methanamine is a pivotal building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of novel therapeutic agents. Its pyridine core, substituted with a methyl and a methanamine group, offers versatile sites for chemical modification, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological relevance of this compound, serving as a critical resource for researchers in the fields of organic synthesis and pharmacology.

Chemical Structure and Identification

This compound, also known as 3-aminomethyl-6-methylpyridine, is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, with a methyl group at the 6-position and a methanamine group at the 3-position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 56622-54-9[1][2]
Molecular Formula C₇H₁₀N₂[1][2]
Molecular Weight 122.17 g/mol [1][2]
Canonical SMILES CC1=NC=C(C=C1)CN[1]
InChI Key NZPFQOXRHLUPRT-UHFFFAOYSA-N[1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, computational predictions and data from analogous compounds provide valuable insights into its characteristics.

Table of Physicochemical Properties
PropertyValueSource
Topological Polar Surface Area (TPSA) 38.91 ŲComputed[2]
logP (Octanol-Water Partition Coefficient) 0.84872Computed[2]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 2Computed[2]
Rotatable Bonds 1Computed[2]
pKa (most basic) 8.5 (Predicted)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis of this compound

There are several plausible synthetic routes to obtain this compound. The two primary methods involve the reduction of 6-methylnicotinonitrile or the Hofmann rearrangement of 6-methylnicotinamide.

Experimental Protocol 1: Reduction of 6-Methylnicotinonitrile

This method involves the chemical reduction of the nitrile group of 6-methylnicotinonitrile to a primary amine.

Materials:

  • 6-Methylnicotinonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve 6-methylnicotinonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Separate the organic layer from the aqueous layer. Extract the aqueous layer multiple times with diethyl ether.

  • Drying and Evaporation: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-Methylnicotinonitrile 6-Methylnicotinonitrile ReactionMixture Reaction Mixture 6-Methylnicotinonitrile->ReactionMixture 1. Addition LiAlH4 / Ether LiAlH4 / Ether LiAlH4 / Ether->ReactionMixture 2. Reduction This compound This compound Quenching Quenching & Extraction ReactionMixture->Quenching 3. Reflux Purification Purification Quenching->Purification 4. Workup Purification->this compound 5. Isolation

Caption: Synthetic workflow for the reduction of 6-methylnicotinonitrile.

Experimental Protocol 2: Hofmann Rearrangement of 6-Methylnicotinamide

This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom.[3][4]

Materials:

  • 6-Methylnicotinamide[5]

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Preparation of Hypobromite Solution: Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Amide Addition: Dissolve 6-methylnicotinamide in a minimal amount of water or a suitable solvent and add it to the freshly prepared sodium hypobromite solution.

  • Reaction: Gently warm the reaction mixture. The reaction progress can be monitored by the disappearance of the starting material.

  • Extraction: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like dichloromethane.

  • Washing and Drying: Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the this compound by vacuum distillation or crystallization of a suitable salt.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 6-Methylnicotinamide 6-Methylnicotinamide Isocyanate Isocyanate 6-Methylnicotinamide->Isocyanate Hofmann Rearrangement Br2, NaOH Br2, NaOH Br2, NaOH->Isocyanate This compound This compound Isocyanate->this compound Hydrolysis

Caption: Synthetic pathway via Hofmann rearrangement.

Biological and Pharmacological Relevance

While this compound itself is not a known therapeutic agent, it is a significant intermediate in the synthesis of various biologically active compounds.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The pyridine moiety is a key pharmacophore for nAChRs.[6] The structural features of this compound make it an attractive starting point for the development of selective nAChR modulators, which are of interest for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to nAChRs.[7]

  • Drug Discovery Intermediate: This compound serves as a versatile scaffold for combinatorial chemistry and lead optimization in drug discovery programs. Its primary amine and the pyridine ring offer multiple points for derivatization to explore structure-activity relationships (SAR). For instance, derivatives of this compound have been investigated for potential anticancer and neuroprotective effects.[8]

  • COX-2 Inhibitors: The (6-methylpyridin-3-yl) moiety is present in the structure of Etoricoxib, a selective COX-2 inhibitor. Although this compound is not a direct precursor, related structures are used in the synthesis of this class of anti-inflammatory drugs.[9]

Due to the lack of specific studies on the direct biological activity and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Research in this area is ongoing, and future studies may elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, positions it as a valuable building block for the creation of novel and potent therapeutic agents. Further investigation into its direct biological effects is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding of its chemical nature and synthesis, aiming to facilitate its application in future research endeavors.

References

An In-depth Technical Guide to (6-methylpyridin-3-yl)methanamine (CAS 56622-54-9): A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-methylpyridin-3-yl)methanamine, identified by CAS number 56622-54-9, is a pivotal heterocyclic amine that serves as a crucial structural motif in a variety of biologically active compounds. Its unique combination of a pyridine ring and a reactive aminomethyl group makes it a versatile intermediate in the synthesis of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the chemical information, synthesis, and known applications of this compound, with a focus on its role in drug discovery and development. While direct biological activity of the core molecule is not extensively documented, its incorporation into numerous potent and selective pharmaceutical compounds underscores its significance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 56622-54-9[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Aminomethyl-6-methylpyridine[1]
Appearance Not specified (commercially available as a liquid)
Boiling Point Not specified
Melting Point Not specified
SMILES CC1=NC=C(C=C1)CN[1]
InChIKey NZPFQOXRHLUPRT-UHFFFAOYSA-N[1]

Table 1: Chemical and Physical Properties of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the preparation of active pharmaceutical ingredients. While various synthetic routes are plausible, a common approach involves the reduction of a corresponding nitrile or the amination of a suitable precursor.

Synthesis of a Derivative: l-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

A patented process details the preparation of a ketone derivative, which is an intermediate for the anti-inflammatory drug Etoricoxib. This synthesis showcases the utility of the (6-methylpyridin-3-yl) moiety.[2]

Experimental Protocol:

  • Preparation of 3---INVALID-LINK--pyridine:

    • A mixture of 4-methylthiophenyl acetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L) is heated to 90-95°C with stirring.

    • A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is added slowly.

    • Toluene (5.0 L) is added, and the reaction is maintained at 105-110°C for 6 hours.

    • After completion, the reaction mass is cooled to 25-30°C, and demineralized water (2.0 L) and acetic acid (0.54 kg) are added.

  • Hydrolysis and Oxidation:

    • The resulting intermediate is hydrolyzed and then oxidized in situ using hydrogen peroxide in the presence of sulfuric acid and acetic acid to yield the final ketosulfone product.[2]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Oxidation 4-methylthiophenyl_acetonitrile 4-methylthiophenyl acetonitrile cyano_intermediate 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl] (6-methyl)pyridine 4-methylthiophenyl_acetonitrile->cyano_intermediate methyl-6-methyl_nicotinate methyl-6-methyl nicotinate methyl-6-methyl_nicotinate->cyano_intermediate sodium_methoxide Sodium Methoxide in Methanol/Toluene sodium_methoxide->cyano_intermediate Heat (90-110°C) ketosulfone_product l-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone cyano_intermediate->ketosulfone_product hydrolysis_oxidation H₂SO₄, Acetic Acid, H₂O₂, Heat hydrolysis_oxidation->ketosulfone_product

Figure 1: Synthetic pathway for a derivative of this compound.

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features allow for its incorporation into diverse molecular scaffolds, leading to compounds with a range of pharmacological activities.

Anticancer Agents

Derivatives incorporating the this compound scaffold have been investigated for their potential as anticancer agents. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and evaluated for their cytotoxic activity against lung cancer cell lines.[3] These studies highlight the importance of the pyridine moiety in designing new antiproliferative agents.

Neuroprotective and CNS-active Compounds

The pyridine ring is a common feature in many central nervous system (CNS) active drugs. The this compound structure has been utilized in the development of compounds with potential neuroprotective effects. For example, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanamine has been suggested to have potential interactions with neurotransmitter systems.[4]

Antimicrobial Agents

The structural motif of this compound is also found in compounds with antimicrobial properties. While the parent compound's activity is not well-defined, its derivatives have been explored for their efficacy against various bacterial strains.[4]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound with specific signaling pathways or a defined mechanism of action for the core molecule itself. Its biological relevance is primarily understood through the pharmacological profiles of the larger, more complex molecules it is used to synthesize. The diverse activities of its derivatives, from anticancer to neuroprotective, suggest that the this compound moiety can be a key pharmacophoric element that contributes to the binding and activity of the final drug molecule at various biological targets.

G Core_Molecule This compound (CAS 56622-54-9) Chemical_Synthesis Chemical Synthesis (Building Block) Core_Molecule->Chemical_Synthesis Drug_Candidates Diverse Drug Candidates Chemical_Synthesis->Drug_Candidates Anticancer Anticancer Agents Drug_Candidates->Anticancer Neuroprotective Neuroprotective Agents Drug_Candidates->Neuroprotective Antimicrobial Antimicrobial Agents Drug_Candidates->Antimicrobial

Figure 2: Logical relationship of this compound in drug development.

Conclusion

This compound (CAS 56622-54-9) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug development. While the intrinsic biological activity of the core molecule is not well-characterized, its role as a key building block for a wide range of potent and selective therapeutic agents is well-established. Further research into the synthesis of novel derivatives and their biological evaluation will likely continue to uncover new therapeutic opportunities for compounds containing this important pyridine scaffold. This guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and highlights the potential of this compound as a starting point for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Core Basic Properties of 5-(Aminomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the fundamental basic properties of the chemical compound 5-(Aminomethyl)-2-methylpyridine. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and other scientific disciplines where this molecule is of interest. A thorough investigation was conducted to collate quantitative data on its core physicochemical characteristics, including its pKa, melting and boiling points, and solubility. Furthermore, this guide endeavors to present available experimental protocols for the determination of these properties and to visualize the structural aspects that influence its basicity.

Introduction

5-(Aminomethyl)-2-methylpyridine is a substituted pyridine derivative featuring both a methyl group and an aminomethyl group attached to the pyridine ring. The presence of the basic nitrogen atom in the pyridine ring and the primary amino group gives this molecule its characteristic basic properties, which are of significant interest in various chemical and pharmaceutical applications. Understanding these properties is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing analytical methods.

Physicochemical Properties

PropertyValueRemarks
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
pKa Data not availableThe basicity is influenced by both the pyridine ring nitrogen and the exocyclic amino group.
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableExpected to be soluble in water and polar organic solvents due to the presence of amino and pyridine functional groups.

Understanding the Basicity of 5-(Aminomethyl)-2-methylpyridine

The basicity of 5-(Aminomethyl)-2-methylpyridine is a key chemical characteristic. It arises from the presence of two nitrogen atoms, each with a lone pair of electrons that can accept a proton. The following diagram illustrates the key structural features influencing the basicity of this molecule.

G Factors Influencing the Basicity of 5-(Aminomethyl)-2-methylpyridine cluster_molecule 5-(Aminomethyl)-2-methylpyridine cluster_factors Basicity Determinants Molecule Structure Pyridine_N Pyridine Nitrogen (sp² hybridized) Amino_N Aminomethyl Nitrogen (sp³ hybridized) Pyridine_Basicity Pyridine ring nitrogen contributes to basicity. sp² hybridization reduces basicity compared to aliphatic amines. Pyridine_N->Pyridine_Basicity influences Amino_Basicity Primary amino group is a primary site of protonation. sp³ hybridization makes it a stronger base than the pyridine nitrogen. Amino_N->Amino_Basicity influences Methyl_Group 2-Methyl Group Methyl_Group->Pyridine_N donates electron density to Inductive_Effect Methyl group has a weak electron-donating inductive effect (+I).

Caption: Key structural features determining the basicity of 5-(Aminomethyl)-2-methylpyridine.

The aminomethyl group's nitrogen is sp³ hybridized, and its lone pair is more localized, making it a stronger base compared to the sp² hybridized nitrogen of the pyridine ring. The methyl group at the 2-position has a weak electron-donating effect, which slightly increases the basicity of the pyridine nitrogen.

Experimental Protocols

Detailed experimental protocols for the determination of the basic properties of 5-(Aminomethyl)-2-methylpyridine are not available in the cited literature. However, standard methodologies for determining these properties are well-established.

Determination of pKa (Potentiometric Titration)

A standard experimental workflow for determining the pKa of a basic compound like 5-(Aminomethyl)-2-methylpyridine would involve potentiometric titration.

G Workflow for pKa Determination by Potentiometric Titration start Prepare a standard solution of 5-(Aminomethyl)-2-methylpyridine in water. titration Titrate the solution with a standardized strong acid (e.g., HCl). start->titration measurement Record the pH of the solution after each addition of the titrant using a calibrated pH meter. titration->measurement data_analysis Plot the pH versus the volume of titrant added to generate a titration curve. measurement->data_analysis pka_determination Determine the pKa from the half-equivalence point of the titration curve. data_analysis->pka_determination end Report the pKa value. pka_determination->end

Caption: A generalized workflow for determining the pKa of a basic compound.

Conclusion

While 5-(Aminomethyl)-2-methylpyridine is a molecule of interest for its potential applications, there is a notable lack of publicly available data regarding its fundamental basic properties. This guide highlights the theoretical aspects influencing its basicity and outlines standard experimental procedures that can be employed to determine these properties. Further experimental investigation is required to fully characterize this compound and facilitate its application in research and development. Researchers are encouraged to perform these fundamental characterizations to enrich the collective understanding of this and similar compounds.

(6-Methylpyridin-3-yl)methanamine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to (6-Methylpyridin-3-yl)methanamine, a pivotal building block in medicinal chemistry. This document provides a comprehensive review of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a versatile heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, comprising a pyridine ring substituted with a methyl group and an aminomethyl group, provide a unique scaffold for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential N-oxidation, while the primary amine offers a nucleophilic handle for various chemical transformations.

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 56622-54-9[1][2]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Canonical SMILES CC1=NC=C(C=C1)CN[1]
InChIKey NZPFQOXRHLUPRT-UHFFFAOYSA-N[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 122.084398327 Da[1]
Topological Polar Surface Area 38.9 Ų[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, typically starting from commercially available 6-methylnicotinic acid or its derivatives. A common and efficient method involves the reduction of 6-methylnicotinonitrile.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from 6-methylnicotinic acid.

G A 6-Methylnicotinic Acid B 6-Methylnicotinamide A->B  SOCl₂,  NH₄OH C 6-Methylnicotinonitrile B->C  Dehydrating Agent  (e.g., P₂O₅, POCl₃) D This compound C->D  Reduction  (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Methylnicotinonitrile

This protocol describes the reduction of 6-methylnicotinonitrile to this compound using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

  • 6-Methylnicotinonitrile

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether for LiAlH₄; Ethanol or Methanol for hydrogenation)

  • Reducing agent (e.g., LiAlH₄ or H₂ gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C))

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 6-methylnicotinonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable solvent.

  • Combine the filtrate and the washings, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Applications in Medicinal Chemistry

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting a variety of receptors and enzymes.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine ring of this compound is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs). This makes it a crucial intermediate for developing ligands that can modulate the activity of these receptors, which are implicated in various central nervous system (CNS) disorders.[3]

Kinase Inhibitors

Derivatives of the 6-methylpyridine scaffold have been explored in the development of kinase inhibitors. For instance, compounds incorporating a related pyridine structure have been synthesized and evaluated for their potential in cancer therapy.[4][5] The general logic involves using the pyridine core as a scaffold to present functional groups that can interact with the ATP-binding site of kinases.

The following diagram illustrates the role of this compound as a scaffold in drug design.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Therapeutic Targets A This compound B Amide/Urea Formation A->B  Functionalization C Reductive Amination A->C  Functionalization D N-Alkylation/Arylation A->D  Functionalization E nAChRs B->E  Leads to F Kinases B->F  Leads to G GPCRs B->G  Leads to C->E  Leads to C->F  Leads to C->G  Leads to D->E  Leads to D->F  Leads to D->G  Leads to

Caption: Role of this compound in drug discovery.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its use in the synthesis of compounds with a wide range of biological activities, including antibacterial and antifungal agents.[4] The ability to easily modify the primary amine and the pyridine ring allows for the fine-tuning of physicochemical and pharmacokinetic properties to optimize drug candidates.

Biological Activity Data

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Table 2 summarizes the activity of a representative compound that incorporates a related pyridine scaffold.

CompoundTargetAssayActivity (IC₅₀)Source
Compound 4f (an EP4 antagonist with a 3-methylpyridine core)EP4 ReceptorPGE₂-induced TNFα reduction in human whole blood123 nM[6]

This data highlights the potential of the substituted pyridine motif in designing potent and selective therapeutic agents. Further structure-activity relationship (SAR) studies starting from the this compound core could lead to the discovery of novel drug candidates.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided search results, related aminopyridines are known to be toxic. For example, 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin, and it can cause skin, eye, and respiratory irritation. It is therefore crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated biological activities of its derivatives, particularly in the areas of CNS disorders and oncology, underscore its significance and potential in modern drug discovery and development. Future research will likely continue to leverage this privileged scaffold to generate novel and effective therapeutic agents.

References

The Pivotal Role of (6-Methylpyridin-3-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(6-Methylpyridin-3-yl)methanamine , a versatile pyridine-based building block, has emerged as a critical structural motif in the development of a diverse range of therapeutic agents. Its unique electronic and structural properties make it a valuable scaffold for designing molecules that can effectively interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives in medicinal chemistry, with a focus on its role in the development of selective COX-2 inhibitors and mGluR5 antagonists.

Physicochemical Properties

This compound, with the chemical formula C₇H₁₀N₂, is a primary amine attached to a methyl-substituted pyridine ring.[1] The presence of the basic nitrogen atom in the pyridine ring and the primary amine group allows for the formation of various salts and facilitates hydrogen bonding, which is crucial for molecular recognition at biological targets.

PropertyValueReference
Molecular Weight122.17 g/mol [1]
IUPAC NameThis compound[1]
CAS Number56622-54-9[1]
SMILESCC1=NC=C(C=C1)CN[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into pharmacologically active compounds are key processes in drug discovery.

General Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 6-methylnicotinonitrile.

Experimental Protocol: Reduction of 6-Methylnicotinonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or ethanol.

  • Reducing Agent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) in THF or conduct catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cautiously quench the reaction mixture. For LiAlH₄ reduction, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, filter off the catalyst.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Synthesis of Amide and Sulfonamide Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of amide and sulfonamide derivatives, which are common pharmacophores.

Experimental Protocol: General N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.

Role in the Development of Selective COX-2 Inhibitors

This compound is a key structural component of several selective cyclooxygenase-2 (COX-2) inhibitors. The pyridine moiety is crucial for the high selectivity and potency of these compounds.

Etoricoxib: A Case Study

Etoricoxib is a highly selective COX-2 inhibitor that features the 6-methylpyridin-3-yl core.[2][3] Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] This selectivity is attributed to the ability of the molecule to fit into the larger, more flexible active site of COX-2 compared to the more constricted active site of COX-1.

Quantitative Data: COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib1.10.010106
Celecoxib7.60.04190
Rofecoxib>500.018>2778
Indomethacin0.010.260.04

Data compiled from various sources.

Pharmacokinetic Profile of Etoricoxib

ParameterValue
Bioavailability~100%
Protein Binding92%
Elimination Half-life22 hours
MetabolismPrimarily hepatic (CYP3A4)

Data from PubChem and other sources.[4][5]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of COX-2 inhibitors like Etoricoxib are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cleaved by Phospholipase A2->Cell Membrane Phospholipids COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) catalyzes conversion to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever mediate Etoricoxib Etoricoxib Etoricoxib->COX-2 Enzyme selectively inhibits

COX-2 inhibition pathway by Etoricoxib.

Experimental Workflow for COX-2 Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-2 is the human whole blood assay.

COX2_Assay_Workflow cluster_prep Sample Preparation cluster_induction COX-2 Induction & Activity cluster_analysis Analysis Blood Collect Human Blood Incubate Incubate with Test Compound Blood->Incubate LPS Add LPS to induce COX-2 Incubate->LPS Incubate2 Incubate to allow PGE2 production LPS->Incubate2 Centrifuge Centrifuge to separate plasma Incubate2->Centrifuge ELISA Measure PGE2 levels by ELISA Centrifuge->ELISA IC50 Calculate IC50 ELISA->IC50

Workflow for Human Whole Blood COX-2 Inhibition Assay.

Role in the Development of mGluR5 Antagonists

The this compound scaffold is also integral to the design of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in various neurological and psychiatric disorders.

Mechanism of Action of mGluR5 NAMs

mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] mGluR5 NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and induce a conformational change that prevents receptor activation.[6]

Quantitative Data: mGluR5 Antagonist Activity

CompoundmGluR5 IC₅₀ (nM)Selectivity vs. mGluR1
MPEP36>100-fold
Fenobam30High
VU04242382.2>900-fold

Data compiled from various sources.[7]

Signaling Pathway of mGluR5

The signaling pathway of mGluR5 involves the activation of the Gq protein, leading to downstream effects mediated by inositol triphosphate (IP₃) and diacylglycerol (DAG).

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 activates Gq_protein Gq Protein mGluR5->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response mGluR5_NAM mGluR5 NAM mGluR5_NAM->mGluR5 inhibits

mGluR5 signaling pathway and its inhibition by NAMs.

Experimental Workflow for mGluR5 Calcium Mobilization Assay

A common in vitro assay to assess the activity of mGluR5 modulators is the calcium mobilization assay using HEK293 cells stably expressing the receptor.

Calcium_Mobilization_Workflow cluster_prep Cell & Dye Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cells Seed HEK293-mGluR5 cells in microplate Dye Load cells with calcium-sensitive dye Cells->Dye Compound Add Test Compound (mGluR5 NAM) Dye->Compound Agonist Add Glutamate (agonist) Compound->Agonist Fluorescence Measure fluorescence change (FLIPR) Agonist->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

Workflow for mGluR5 Calcium Mobilization Assay.

Conclusion

This compound is a cornerstone building block in medicinal chemistry, enabling the development of highly selective and potent drugs targeting key enzymes and receptors involved in a multitude of diseases. Its incorporation into molecules like the COX-2 inhibitor Etoricoxib and various mGluR5 antagonists highlights its importance in creating therapeutics with improved efficacy and safety profiles. The synthetic accessibility of this scaffold and the ease of its derivatization ensure its continued prominence in the ongoing quest for novel and improved medicines. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this remarkable chemical entity.

References

(6-Methylpyridin-3-yl)methanamine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of (6-methylpyridin-3-yl)methanamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust screening strategy based on the known activities of structurally related pyridine derivatives. The provided protocols and data are representative and intended to serve as a foundational framework for initiating research on this compound.

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry. The pyridine scaffold is a common feature in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. Notably, the precursor, (6-methylpyridin-3-yl)methanol, is utilized in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may also interact with these receptors. This guide details a multi-faceted screening approach to elucidate the biological profile of this compound.

Potential Biological Activities and Screening Strategy

Based on the activities of analogous compounds, the primary screening of this compound should focus on the following areas:

  • Nicotinic Acetylcholine Receptor (nAChR) Binding: To investigate its potential as a modulator of cholinergic neurotransmission.

  • Anticancer Activity: To assess its cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: To determine its potential to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).

  • Antimicrobial Activity: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

A logical workflow for the biological activity screening of this compound is depicted below.

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening cluster_2 Secondary & Lead Optimization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity nAChR_Binding nAChR Binding Assay Purity->nAChR_Binding Anticancer_Screen Anticancer Screening (MTT Assay) Purity->Anticancer_Screen COX2_Inhibition COX-2 Inhibition Assay Purity->COX2_Inhibition Antimicrobial_Screen Antimicrobial Screening (MIC Assay) Purity->Antimicrobial_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies nAChR_Binding->SAR_Studies Anticancer_Screen->SAR_Studies COX2_Inhibition->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models In_Vivo_Models->Lead_Optimization ADMET_Profiling ADMET Profiling ADMET_Profiling->Lead_Optimization G cluster_0 Cell Membrane cluster_1 Intracellular Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist This compound (Potential Agonist) Agonist->nAChR Binds to PI3K PI3K Ca_Influx->PI3K MAPK MAPK Pathway Ca_Influx->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Akt->Cellular_Response MAPK->Cellular_Response G cluster_0 Potential Modifications cluster_1 Potential Impact on Activity Core This compound Core R1 R1: Methyl Group (e.g., Vary alkyl chain length, introduce halogens) Core->R1 Modify R2 R2: Aminomethyl Group (e.g., N-alkylation, acylation, cyclization) Core->R2 Modify R3 R3: Pyridine Ring (e.g., Substitution at other positions, bioisosteric replacement) Core->R3 Modify Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency ADME ADME Properties R2->ADME R3->Selectivity R3->ADME

Potential Therapeutic Targets of (6-Methylpyridin-3-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available biological data for the specific compound (6-Methylpyridin-3-yl)methanamine. This guide, therefore, explores its potential therapeutic targets by examining structurally analogous compounds. The information presented is for research and informational purposes and should not be interpreted as established fact for the core compound. Direct experimental validation is required to ascertain the precise biological activities of this compound.

Introduction

This compound is a small molecule featuring a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in various biological interactions. While the specific therapeutic targets of this compound have not been documented in publicly accessible literature, its structural motifs—a substituted pyridine core—suggest potential activity against several well-established classes of drug targets. This technical guide will delve into the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. The primary focus will be on its potential as a ligand for nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of protein kinases, two target families where pyridine derivatives have demonstrated significant activity.

Potential Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The pyridine ring is a key pharmacophore in many compounds that bind to nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological processes in both the central and peripheral nervous systems. Their dysfunction is associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The structural similarity of this compound to known nAChR ligands makes this receptor class a primary area of investigation.

Quantitative Data for nAChR Ligands with Pyridine Scaffolds

The following table summarizes the binding affinities (Ki) of several pyridine-containing compounds for different nAChR subtypes. This data illustrates the potential for this chemical class to interact with these receptors.

Compound Name/ReferencenAChR SubtypeBinding Affinity (Ki)
HomoazanicotineNicotinic receptors7.8 nM[1]
Nicotineα4β21.0 nM[2]
Nicotineα70.77 µM[2]
AK3α3β43.18 nM[3]
(-)-Hosieine-Aα4β2<1 nM[4]
Signaling Pathways

Activation of nAChRs by an agonist leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺).[5] This influx causes membrane depolarization and, in the case of significant Ca²⁺ entry (particularly through α7 nAChRs), can trigger a cascade of intracellular signaling events.[5] These downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, can influence neuronal survival, synaptic plasticity, and inflammation.[5][6]

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, Pyridine Analog) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Influx->PI3K_Akt Ca²⁺ MAPK_ERK MAPK/ERK Pathway Ion_Influx->MAPK_ERK Ca²⁺ Cellular_Response Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) Depolarization->Cellular_Response PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response nAChR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Setup_Plate Incubate Incubate to Equilibrium Setup_Plate->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Count->Data_Analysis End End Data_Analysis->End Kinase_Signaling cluster_membrane Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Growth_Factor Growth Factor Growth_Factor->Receptor Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Kinase Inhibitor (Pyridine Analog) Inhibitor->Raf inhibits Kinase_Assay_Workflow Start Start Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Test Compound) Start->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence Data_Analysis Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridin-3-yl)methanamine, also known as 5-(aminomethyl)-2-methylpyridine, is a pivotal structural motif in medicinal chemistry. Its unique combination of a pyridine ring and a flexible aminomethyl side chain allows for diverse interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives. Detailed experimental protocols for the synthesis of the core scaffold and key derivatives are presented, alongside a consolidated summary of quantitative biological data. Furthermore, this guide elucidates the role of these compounds in modulating critical signaling pathways, such as those involving the Cyclooxygenase-2 (COX-2) enzyme and the Metabotropic Glutamate Receptor 5 (mGluR5), visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Structure and Chemical Properties

This compound possesses the chemical formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . The structure features a pyridine ring substituted with a methyl group at the 6-position and a methanamine group at the 3-position. The presence of two nitrogen atoms, one in the aromatic ring and one in the primary amine, imparts basic properties to the molecule and provides key points for hydrogen bonding and salt formation, which are crucial for its interaction with biological macromolecules.

Synthesis of this compound and Key Derivatives

The synthesis of this compound is most commonly achieved through the reduction of the commercially available 6-methylnicotinonitrile. This transformation can be accomplished using several reducing agents, with catalytic hydrogenation and chemical hydrides like lithium aluminum hydride (LiAlH₄) being the most prevalent methods.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation of 6-Methylnicotinonitrile

This protocol describes a standard procedure for the reduction of a pyridinecarbonitrile to the corresponding aminomethylpyridine using a heterogeneous catalyst.

Materials:

  • 6-Methylnicotinonitrile

  • Ethanol (anhydrous)

  • Raney Nickel (or 10% Palladium on Carbon)

  • Hydrogen gas

  • High-pressure autoclave/hydrogenator

  • Celite or suitable filter aid

Procedure:

  • In a high-pressure reaction vessel, dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.5 M.

  • Carefully add Raney Nickel (5-10% by weight of the nitrile) or 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas from the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)

This protocol is adapted from patented procedures for the synthesis of a key intermediate in the production of the COX-2 inhibitor, Etoricoxib.

Materials:

  • Methyl 6-methylnicotinate

  • 4-(Methylsulfonyl)phenylacetic acid

  • tert-Butylmagnesium chloride solution (in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride solution (aqueous, saturated)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of 4-(methylsulfonyl)phenylacetic acid (1.0 eq) in anhydrous THF at room temperature, slowly add tert-butylmagnesium chloride solution (2.0 eq). Stir the mixture for 1-2 hours.

  • In a separate flask, dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of methyl 6-methylnicotinate to the Grignard reagent mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or isopropanol).

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown significant activity against a range of biological targets, most notably as antagonists of the metabotropic glutamate receptor 5 (mGluR5) and inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The structure-activity relationship (SAR) studies reveal that modifications to both the pyridine ring and the side chain can profoundly influence potency and selectivity.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected derivatives of this compound.

Compound IDTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
Amide Analog 55 mGluR5[³H]MPEP Binding1.8[1]
Amide Analog 56 mGluR5[³H]MPEP Binding3.2[1]
Alkyne Analog 10 mGluR5[³H]MPEP Binding16[1]
Alkyne Analog 20 mGluR5[³H]MPEP Binding2.5[1]
Alkyne Analog 21 mGluR5[³H]MPEP Binding2.9[1]
Alkyne Analog 22 mGluR5[³H]MPEP Binding4.1[1]
Alkyne Analog 23 mGluR5[³H]MPEP Binding1.9[1]
Etoricoxib COX-2Enzyme Inhibition1.1

Signaling Pathways and Mechanism of Action

Modulation of the mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Antagonists based on the this compound scaffold act as negative allosteric modulators (NAMs) of mGluR5. They bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This modulation can lead to therapeutic effects in conditions characterized by excessive glutamate signaling.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Derivative This compound Derivative (NAM) Derivative->mGluR5 Inhibits (Allosteric) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

mGluR5 Signaling Pathway Modulation
Inhibition of the COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Selective COX-2 inhibitors, such as Etoricoxib, which is synthesized from a this compound derivative, block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H₂. This leads to a reduction in the production of pro-inflammatory prostaglandins.

COX2_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Membrane_Phospholipids->PLA2 Inflammatory Stimuli Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Converts to Derivative Etoricoxib (Derivative) Derivative->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates

COX-2 Signaling Pathway Inhibition

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological properties, has led to the development of potent and selective modulators of key biological targets such as mGluR5 and COX-2. The detailed synthetic protocols and comprehensive biological data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of the structure-activity relationships of this compound derivatives holds significant potential for the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanamine, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring and a primary aminomethyl group, makes it a key intermediate in the synthesis of a variety of biologically active compounds. Understanding the physicochemical properties of this molecule is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental methodologies for their determination, and presents logical workflows for these processes.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions due to a lack of extensive experimental characterization in publicly available literature.

PropertyValueData TypeSource
Molecular Formula C₇H₁₀N₂---[1][2]
Molecular Weight 122.17 g/mol Computed[1][2]
Exact Mass 122.084398327 DaComputed[1]
Melting Point Not availableExperimental
Boiling Point Not availableExperimental
pKa (at 25 °C) 9.22 (amine), 4.79 (pyridine)Experimental[1]
logP 0.849Computed[2]
Topological Polar Surface Area (TPSA) 38.91 ŲComputed[2]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 2Computed[2]
Rotatable Bonds 1Computed[2]
CAS Number 56622-54-9---[1][2]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial for the successful application of any chemical compound in a research and development setting. Below are detailed methodologies for key experiments relevant to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological interactions. Potentiometric titration is a highly accurate method for determining pKa values.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Methodology:

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low. The final concentration should be in the range of 1-10 mM.

    • Add a background electrolyte, such as 0.1 M KCl, to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the sample solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) into the sample solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added.

    • The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers like this compound, two inflection points will be observed. The pKa of the more basic aminomethyl group will be higher than that of the pyridine nitrogen.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the experiment.

    • Prepare a buffer solution for the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to control the ionization state of the compound.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol.

    • In a series of glass vials, add known volumes of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

    • Add a small, accurately measured amount of the stock solution to each vial. The final concentration should be low enough to avoid saturation in either phase.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • After shaking, centrifuge the vials at a low speed to facilitate the complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vial.

    • Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for each phase.

  • Calculation of logP:

    • The partition coefficient (P) is calculated using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

pKa_Workflow prep Sample Preparation (Dissolve in H₂O + KCl) setup Titration Setup (Calibrate pH meter) prep->setup Transfer sample titrate Titration (Add HCl incrementally) setup->titrate Begin titration record Data Recording (pH vs. Volume) titrate->record Measure pH record->titrate Continue titration analyze Data Analysis (Plot & find half-equivalence) record->analyze Complete dataset result pKa Value analyze->result Calculate

Workflow for pKa determination by potentiometric titration.
Logical Relationship for logP Calculation

This diagram outlines the logical relationship between the experimental steps and the final calculation of the logP value using the shake-flask method.

logP_Logic cluster_exp Experimental Steps cluster_data Data Points cluster_calc Calculation partition Partitioning (Compound in n-octanol/water) separate Phase Separation (Centrifugation) partition->separate measure Concentration Measurement (UV-Vis or HPLC) separate->measure conc_oct [Compound] in n-octanol measure->conc_oct conc_aq [Compound] in aqueous measure->conc_aq ratio Calculate Ratio (P) [Octanol]/[Aqueous] conc_oct->ratio conc_aq->ratio log_val logP = log₁₀(P) ratio->log_val

Logical flow for logP determination and calculation.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a thorough compilation of the existing computed and experimental data. The detailed experimental protocols for pKa and logP determination offer a practical framework for researchers to characterize this and similar molecules in their own laboratories. A comprehensive understanding of these fundamental properties is essential for accelerating the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

References

Methodological & Application

Synthesis of (6-Methylpyridin-3-yl)methanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(6-Methylpyridin-3-yl)methanamine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 6-methylnicotinonitrile. Two primary synthetic routes are presented: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, including reaction parameters, purification methods, and safety considerations.

Introduction

Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of bioactive molecules. This compound, in particular, offers a versatile scaffold for the development of novel therapeutics. The primary amino group and the pyridine ring provide multiple points for chemical modification, enabling the exploration of structure-activity relationships. The synthesis of this compound is typically achieved through the reduction of the nitrile group of 6-methylnicotinonitrile. This can be accomplished via catalytic hydrogenation, a method often favored in industrial settings for its scalability and more environmentally benign nature, or through chemical reduction with potent hydride reagents like LiAlH₄, which is a common and effective laboratory-scale method.

Synthesis Protocols

Two robust methods for the synthesis of this compound are detailed below. The choice of method may depend on the available equipment, scale of the reaction, and safety considerations.

Method 1: Catalytic Hydrogenation with Raney® Nickel

This method involves the reduction of 6-methylnicotinonitrile using hydrogen gas in the presence of a Raney® Nickel catalyst. This heterogeneous catalysis method is efficient and allows for straightforward catalyst removal upon reaction completion.

Experimental Protocol:

  • Catalyst Preparation: Prepare activated Raney® Nickel catalyst from a nickel-aluminum alloy by treatment with a concentrated sodium hydroxide solution. The catalyst should be thoroughly washed with deionized water until the washings are neutral and then with ethanol to remove water. The activated catalyst is pyrophoric and must be kept wet with solvent at all times.[1]

  • Reaction Setup: In a high-pressure autoclave or a suitable hydrogenation apparatus, dissolve 6-methylnicotinonitrile (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the prepared Raney® Nickel catalyst (typically 5-10% by weight of the substrate) to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat the mixture to a temperature of 50-80°C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to afford the pure product.

Quantitative Data Summary (Catalytic Hydrogenation)

ParameterValue/Condition
Substrate 6-Methylnicotinonitrile
Reagent Hydrogen Gas
Catalyst Raney® Nickel
Solvent Ethanol or Methanol
Temperature 50-80°C
Pressure 50-100 psi
Typical Yield >90% (reported for similar nitrile reductions)
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert 6-methylnicotinonitrile to this compound. This method is highly effective for small to medium-scale laboratory preparations.

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (typically 1.5-2.0 eq.) in a dry ethereal solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Substrate Addition: Dissolve 6-methylnicotinonitrile (1.0 eq.) in the same dry solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts for easy filtration.

  • Work-up and Purification: Filter the resulting white precipitate and wash it thoroughly with the ethereal solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the pure amine.

Quantitative Data Summary (LiAlH₄ Reduction)

ParameterValue/Condition
Substrate 6-Methylnicotinonitrile
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0°C to reflux
Reaction Time 4-12 hours
Typical Yield High (generally >85% for nitrile reductions)

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 6-methylnicotinonitrile.

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Chemical Reduction cluster_end Final Product Start 6-Methylnicotinonitrile Hydrogenation Reaction with H₂ (Raney® Ni catalyst) Start->Hydrogenation Ethanol/Methanol Reduction Reduction with LiAlH₄ Start->Reduction Anhydrous THF/Ether Workup1 Filtration & Solvent Removal Hydrogenation->Workup1 Purification Purification (Vacuum Distillation) Workup1->Purification Workup2 Quenching & Extraction Reduction->Workup2 Workup2->Purification Product This compound Purification->Product

Caption: Synthetic routes to this compound.

Safety and Handling

  • Raney® Nickel: The activated catalyst is pyrophoric and must be handled under an inert atmosphere and kept wet. Avoid inhalation and contact with skin.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and other protic solvents to produce flammable hydrogen gas. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be carried out in a well-ventilated fume hood and with appropriate safety measures in place.

Conclusion

The synthesis of this compound can be effectively achieved by the reduction of 6-methylnicotinonitrile using either catalytic hydrogenation with Raney® Nickel or chemical reduction with LiAlH₄. The choice of method will depend on the specific requirements of the laboratory and the desired scale of the synthesis. Both methods, when performed with the necessary precautions, provide reliable access to this important synthetic building block for drug discovery and development.

References

Scalable Synthesis of 5-(Aminomethyl)-2-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-methylpyridine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural motif is present in numerous biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. These application notes provide detailed protocols for the scalable synthesis of 5-(Aminomethyl)-2-methylpyridine, focusing on industrially viable and laboratory-adaptable methods. The primary synthetic strategy involves a two-step process: the formation of the precursor 2-methyl-5-cyanopyridine, followed by its catalytic hydrogenation to the desired product.

Synthetic Pathways

Two primary scalable routes for the synthesis of 5-(Aminomethyl)-2-methylpyridine are outlined below. The first is an industrial-scale method starting from 3-picoline, and the second is a laboratory or pilot-plant scale synthesis from a halogenated pyridine derivative.

Overall Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation & Purification Start Starting Materials Precursor 2-Methyl-5-cyanopyridine Start->Precursor Ammoxidation or Cyanation Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation To Hydrogenation Purification Purification (e.g., Distillation) Hydrogenation->Purification Product 5-(Aminomethyl)-2-methylpyridine Purification->Product

Caption: Overall workflow for the synthesis of 5-(Aminomethyl)-2-methylpyridine.

Step 1: Synthesis of 2-Methyl-5-cyanopyridine

The precursor, 2-methyl-5-cyanopyridine, can be synthesized via two primary scalable methods: ammoxidation of 3-picoline (industrially preferred) or cyanation of a halopyridine (suitable for lab/pilot scale).

Method 1: Ammoxidation of 3-Picoline (Industrial Scale)

This process involves the vapor-phase reaction of 3-picoline with ammonia and an oxygen source over a heterogeneous catalyst.[1][2][3]

Reaction Pathway:

G 3-Picoline 3-Picoline Reagents + NH₃ + O₂ 3-Picoline->Reagents Product 2-Methyl-5-cyanopyridine Reagents->Product V₂O₅-based catalyst 300-500 °C

Caption: Ammoxidation of 3-picoline.

Experimental Protocol:

  • Catalyst Preparation: A vanadium oxide-based catalyst, often promoted with other metal oxides like MoO₃ or TiO₂, is typically used. The catalyst is prepared on a low-surface-area carrier.

  • Reaction Setup: The reaction is carried out in a fixed-bed or fluidized-bed reactor.

  • Reagent Feed: A gaseous mixture of 3-picoline, ammonia, air (as the oxygen source), and steam is fed into the reactor. The molar ratio of ammonia to 3-picoline is typically between 4:1 and 9:1, and the molar ratio of air to 3-picoline is in the range of 80:1 to 300:1.[4]

  • Reaction Conditions: The reaction temperature is maintained between 300 °C and 500 °C.[3] The contact time is generally short, in the range of 0.5 to 5 seconds.[4]

  • Product Isolation: The gaseous product stream is cooled and scrubbed with water to dissolve the 3-cyanopyridine. The aqueous solution is then subjected to extraction and distillation to isolate the pure product.

Quantitative Data:

ParameterValueReference
Starting Material3-Picoline[5]
CatalystV₂O₅-based[5]
Temperature300-500 °C[3]
PressureAtmospheric to 0.5 MPa[5]
YieldUp to 95%[5]
Purity>99% after purification-
Method 2: Cyanation of 2-Bromo-5-methylpyridine (Lab/Pilot Scale)

This method involves the nucleophilic substitution of a bromide with a cyanide group, often catalyzed by a copper(I) salt.

Reaction Pathway:

G Bromopyridine 2-Bromo-5-methylpyridine Reagents + CuCN Bromopyridine->Reagents Product 2-Methyl-5-cyanopyridine Reagents->Product Solvent (e.g., DMF) Heat

Caption: Cyanation of 2-bromo-5-methylpyridine.

Experimental Protocol:

  • Reaction Setup: To a dried reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-bromo-5-methylpyridine and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add copper(I) cyanide (CuCN) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-Bromo-5-methylpyridine[6]
ReagentCopper(I) Cyanide (CuCN)[6]
SolventN,N-Dimethylformamide (DMF)[6]
TemperatureReflux-
YieldTypically >80%-
Purity>98% after purification-

Step 2: Catalytic Hydrogenation of 2-Methyl-5-cyanopyridine

The reduction of the nitrile group to a primary amine is a crucial step. Catalytic hydrogenation is the most efficient and scalable method.

Method 1: Hydrogenation using Raney Nickel

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[7]

Reaction Pathway:

G Cyanopyridine 2-Methyl-5-cyanopyridine Reagents + H₂ Cyanopyridine->Reagents Product 5-(Aminomethyl)-2-methylpyridine Reagents->Product Raney Ni Solvent (e.g., Methanol) Pressure, Temperature

Caption: Raney Nickel catalyzed hydrogenation.

Experimental Protocol:

  • Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water. It should be washed with the reaction solvent (e.g., methanol or ethanol) prior to use to remove water. Handle with care as it can be pyrophoric when dry.[8]

  • Reaction Setup: In a high-pressure autoclave, charge a solution of 2-methyl-5-cyanopyridine in a suitable solvent (e.g., methanolic ammonia to suppress secondary amine formation).

  • Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the reactor under an inert atmosphere. The catalyst loading is typically in the range of 5-10% by weight relative to the substrate.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 3-10 bar).[9] Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.[9]

  • Work-up and Purification: After the reaction is complete (monitored by hydrogen uptake or GC), cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst carefully (keeping it wet to prevent ignition). The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Material2-Methyl-5-cyanopyridine-
CatalystRaney Nickel[7]
SolventMethanol/Ammonia-
Hydrogen Pressure3-10 bar[9]
Temperature50-100 °C[9]
Yield>90%-
Purity>99% after distillation-
Method 2: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Rhodium-based catalysts are highly effective for pyridine ring and functional group hydrogenations and can offer high selectivity.[3]

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, prepare a solution of 2-methyl-5-cyanopyridine in an appropriate solvent such as ethanol or methanol.

  • Catalyst Addition: Add 5% Rhodium on alumina catalyst (typically 1-5 mol% relative to the substrate).

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then introduce hydrogen to a pressure of 10-50 bar. The reaction is typically conducted at a temperature between 25 °C and 80 °C with efficient stirring.

  • Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration through a pad of celite. The solvent is removed from the filtrate under reduced pressure, and the final product is purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Material2-Methyl-5-cyanopyridine-
Catalyst5% Rh/Al₂O₃[3]
SolventEthanol or Methanol[10]
Hydrogen Pressure10-50 bar-
Temperature25-80 °C-
YieldHigh-
Purity>99% after distillation-

Conclusion

The synthesis of 5-(Aminomethyl)-2-methylpyridine can be achieved on a large scale through a robust two-step process. For industrial production, the ammoxidation of 3-picoline is the most economical route to the key intermediate, 2-methyl-5-cyanopyridine. For laboratory and pilot-scale synthesis, the cyanation of a halopyridine precursor is a reliable alternative. The subsequent catalytic hydrogenation of the cyanopyridine intermediate, using either Raney Nickel or a rhodium-based catalyst, provides the final product in high yield and purity. The choice of method will depend on the desired scale of production, available equipment, and economic considerations. The protocols provided herein offer a detailed guide for researchers and professionals in the chemical and pharmaceutical industries.

References

(6-Methylpyridin-3-yl)methanamine: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(6-Methylpyridin-3-yl)methanamine has emerged as a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with a methyl and an aminomethyl group, provides a key scaffold for the synthesis of a diverse array of biologically active molecules. This primary amine functionality serves as a crucial handle for introducing various pharmacophoric elements through reactions such as amide bond formation and reductive amination, enabling the exploration of extensive structure-activity relationships (SAR).

The pyridine core is a well-established pharmacophore present in numerous approved drugs, and its derivatives often exhibit a wide range of biological activities. The presence of the methyl group on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound is a sought-after starting material for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS) and inflammatory pathways.

Key Applications in Drug Discovery

This building block is particularly relevant in the synthesis of compounds targeting inflammatory conditions. The structural core of this compound is found in analogues of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a validated strategy for the treatment of pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The general synthetic approach to incorporate this building block into potential COX-2 inhibitors involves the formation of an amide or a related linkage with a carboxylic acid or its derivative. This allows for the introduction of the sulfonylphenyl moiety, a common feature in many selective COX-2 inhibitors like Etoricoxib.

Core Synthetic Transformations and Protocols

Two of the most fundamental and widely utilized transformations involving this compound are amide bond formation and reductive amination. These reactions provide efficient and reliable methods for elaborating the core structure and introducing molecular diversity.

Amide Bond Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridine core to a wide variety of functional groups and molecular scaffolds.

Table 1: Representative Amide Coupling Reaction

ReactionAmine SubstrateAcylating AgentCoupling ReagentBaseSolventProductYieldPurity
AcylationThis compoundAcetic Anhydride--TolueneN-((6-methylpyridin-3-yl)methyl)acetamide~100%High

Experimental Protocol: Synthesis of N-((6-methylpyridin-3-yl)methyl)acetamide

This protocol is adapted from a general procedure for the acylation of substituted pyridines.[1]

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.4 eq)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound in toluene, add acetic anhydride (1.4 equivalents).

  • Stir the mixture and heat at 100 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo to yield N-((6-methylpyridin-3-yl)methyl)acetamide.

Expected Outcome:

This procedure is expected to yield the desired acetamide product in near-quantitative yield and high purity.[1]

Diagram 1: General Workflow for Amide Coupling

G start Start amine This compound + Carboxylic Acid start->amine coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) amine->coupling base Add Base (e.g., DIPEA) coupling->base reaction Stir at RT base->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product Amide Product purification->product

Caption: A typical workflow for the synthesis of amides from this compound.

Reductive Amination

Reductive amination provides a powerful method for the formation of C-N bonds by reacting the primary amine of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This reaction allows for the introduction of a wide range of alkyl and aryl substituents.

Table 2: Representative Reductive Amination Reaction

ReactionAmine SubstrateCarbonyl CompoundReducing AgentSolventProductYieldPurity
Reductive AminationThis compoundBenzaldehydeSodium Triacetoxyborohydride1,2-DCEN-benzyl-1-(6-methylpyridin-3-yl)methanamineGoodHigh

Experimental Protocol: Synthesis of N-benzyl-1-(6-methylpyridin-3-yl)methanamine

This protocol is a general procedure for reductive amination.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound and benzaldehyde (1.1 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-1-(6-methylpyridin-3-yl)methanamine.

Diagram 2: Reductive Amination Workflow

G start Start reactants This compound + Aldehyde/Ketone start->reactants imine_formation Imine Formation (cat. Acetic Acid) reactants->imine_formation reduction In situ Reduction (Sodium Triacetoxyborohydride) imine_formation->reduction quench Quench Reaction reduction->quench extraction Extraction quench->extraction purification Purification extraction->purification product Secondary/Tertiary Amine purification->product

Caption: A generalized workflow for reductive amination using this compound.

Signaling Pathway Context: COX-2 Inhibition

The application of this compound as a building block for potential COX-2 inhibitors is rooted in its ability to be incorporated into molecules that can selectively bind to the active site of the COX-2 enzyme. The COX-2 signaling pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins which mediate pain and inflammation.

Diagram 3: Simplified COX-2 Signaling Pathway

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 cleavage arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation inhibitor Selective COX-2 Inhibitor (Derived from Building Block) inhibitor->cox2 inhibition

Caption: Inhibition of the COX-2 pathway by a selective inhibitor synthesized from the building block.

Conclusion

This compound stands out as a highly valuable and strategically important building block in modern organic synthesis and drug discovery. Its inherent reactivity and the biological significance of the pyridine scaffold make it an attractive starting material for the rapid generation of diverse compound libraries. The straightforward protocols for its derivatization via amide coupling and reductive amination provide researchers with robust tools to synthesize novel molecules with the potential to address a range of therapeutic needs, particularly in the areas of inflammation and central nervous system disorders. The continued exploration of this versatile building block is expected to yield new and improved drug candidates in the future.

References

Application Notes and Protocols for the Synthesis of nAChR Ligands Using (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (6-Methylpyridin-3-yl)methanamine and its derivatives in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. This document outlines detailed synthetic protocols, summarizes quantitative biological data, and visualizes key pathways and workflows to support research and development in neuropharmacology and medicinal chemistry.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems, playing a vital role in cognitive processes, learning, memory, and attention. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Consequently, the development of selective nAChR modulators is a significant focus of drug discovery.

The pyridinylmethylamine scaffold is a key pharmacophore in many potent and selective nAChR ligands. This compound, in particular, serves as a valuable building block for creating ligands that target various nAChR subtypes, including the prominent α4β2 and α7 receptors. This document focuses on the synthesis and pharmacological characterization of nAChR ligands derived from this versatile precursor.

Featured Ligand: Pozanicline (ABT-089) Analogs

A prominent example of an nAChR ligand structurally related to derivatives of this compound is Pozanicline (ABT-089) . Pozanicline (2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine) is a selective partial agonist for the α4β2 nAChR subtype and has been investigated for its nootropic and neuroprotective effects, particularly in the context of ADHD.[1][2] The synthesis of Pozanicline and its analogs provides a relevant framework for the application of this compound and its corresponding alcohol, (6-Methylpyridin-3-yl)methanol.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of Pozanicline and other relevant pyridinyl-based nAChR ligands. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent, and selective compounds.

Table 1: Binding Affinity (Ki) of Pozanicline (ABT-089) at Various nAChR Subtypes

CompoundnAChR SubtypeKi (nM)RadioligandSource
Pozanicline (ABT-089)α4β216[³H]cytisine[3]
Pozanicline (ABT-089)α6β2High Affinity-[1]
Pozanicline (ABT-089)α4α5β2High Affinity-[3]
Pozanicline (ABT-089)α7No significant affinity-[1]
Pozanicline (ABT-089)α3β4No significant affinity-[1]

*Indicates the potential presence of other subunits in the receptor complex.

Table 2: Functional Activity of Pozanicline (ABT-089)

CompoundnAChR SubtypeActivityEfficacySource
Pozanicline (ABT-089)α4β2Partial Agonist-[3]
Pozanicline (ABT-089)α6β2Partial Agonist-[1]

Signaling Pathways

Activation of nAChRs by agonists or partial agonists initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified signaling pathway for the α4β2 and α7 nAChR subtypes, which are key targets for ligands derived from this compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist ACh / Ligand nAChR nAChR (α4β2 / α7) Agonist->nAChR Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K NT_Release Neurotransmitter Release (e.g., DA, ACh) Ca_Influx->NT_Release Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Mitsunobu_Workflow Start (6-Methylpyridin-3-yl)methanol + N-Boc-(S)-prolinol Step1 Dissolve in anhydrous THF Start->Step1 Step2 Add PPh₃ and cool to 0°C Step1->Step2 Step3 Add DIAD dropwise Step2->Step3 Step4 Stir at room temperature overnight Step3->Step4 Workup Workup: - Concentrate in vacuo - Purify by column chromatography Step4->Workup Product Protected Pozanicline Analog Workup->Product Binding_Assay_Workflow Start Prepare membrane homogenates expressing nAChR subtype Step1 Incubate membranes with radioligand (e.g., [³H]epibatidine) and test compound Start->Step1 Step2 Separate bound and free radioligand by rapid filtration Step1->Step2 Step3 Quantify bound radioactivity using liquid scintillation counting Step2->Step3 Analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation Step3->Analysis Result Binding Affinity (Kᵢ) Analysis->Result

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents from (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the development of novel antitubercular agents with new mechanisms of action. Pyridine-containing compounds have shown considerable promise in this area. Specifically, derivatives of pyridine carboxamides and nicotinamides have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2][3][4][5]

While direct synthesis of antitubercular agents from (6-Methylpyridin-3-yl)methanamine is not extensively reported, its structural similarity to known bioactive pyridine derivatives makes it a valuable starting material for the generation of novel compound libraries. The primary amine of this compound offers a versatile handle for chemical modification, particularly for the synthesis of amide derivatives. This document outlines a proposed synthetic strategy and detailed protocols for the synthesis of a library of N-((6-methylpyridin-3-yl)methyl)amides and their evaluation as potential antitubercular agents. The proposed compounds are designed based on the structural features of known antitubercular agents, such as N-benzyl-5-nitrofuran-2-carboxamide, which has shown potent activity.[6][7]

Proposed Synthetic Workflow

The proposed synthesis involves a one-step amide coupling reaction between this compound and a variety of carboxylic acids. This reaction can be efficiently mediated by standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[8][9]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_evaluation Evaluation A This compound C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B Carboxylic Acids (R-COOH) B->C D N-((6-methylpyridin-3-yl)methyl)amides C->D E Antitubercular Activity Screening (MABA Assay) D->E G cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall A Mycolic Acid Synthesis B Trehalose Monomycolate (TMM) A->B leads to C MmpL3 Transporter B->C transported by D Mycolic Acid Incorporation into Cell Wall C->D facilitates E Cell Wall Disruption C->E disruption leads to X Proposed Amide Compound X->C inhibits

References

Application Notes and Protocols: (6-Methylpyridin-3-yl)methanamine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanamine is a key structural motif and versatile building block in the discovery of novel therapeutics targeting the central nervous system (CNS). Its inherent physicochemical properties make it a valuable scaffold for the synthesis of ligands aimed at various CNS targets, most notably nicotinic acetylcholine receptors (nAChRs). Modulation of nAChRs is a critical strategy in the development of treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

These application notes provide a comprehensive overview of the utility of the this compound scaffold in CNS drug discovery, with a focus on its application in the development of nAChR modulators. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the evaluation of novel compounds derived from this scaffold.

The this compound Scaffold in CNS Drug Design

The this compound core offers several advantageous features for CNS drug design:

  • Blood-Brain Barrier Penetration: The pyridine ring and the primary amine group can be strategically modified to balance lipophilicity and polarity, facilitating passage across the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.

  • Target Interaction: The nitrogen atoms in the pyridine ring and the aminomethyl group can act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with target proteins.

  • Synthetic Tractability: The scaffold is readily synthesized and can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Application in Nicotinic Acetylcholine Receptor (nAChR) Modulation

The this compound moiety is a prominent feature in a number of potent and selective nAChR ligands. These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions. Their dysfunction is implicated in several CNS disorders. The two major nAChR subtypes in the brain are the α4β2 and α7 receptors.

Quantitative Data Summary of (Pyridinyl)methanamine Derivatives

The following tables summarize the in vitro binding and functional activity of representative compounds incorporating the (pyridinyl)methanamine scaffold at different nAChR subtypes.

Compound IDStructurenAChR SubtypeBinding Affinity (Ki, nM)Reference
Compound 1 N-[(6-chloro-3-pyridinyl)methyl]pyrrolidineα4β29[1]
Compound 2 N-[(6-chloro-3-pyridinyl)methyl]-N,N,N-trimethylammoniumα4β218[1]
Compound 3 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidinoneα4β26.0[1]
(-)-Nicotine α4β23.8[1]
Compound IDStructurenAChR SubtypeFunctional Activity (EC50, µM)Efficacy (% of ACh max)Reference
PNU-120596 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (Positive Allosteric Modulator)α73.8 (in the presence of ACh)>100[2]
A-582941 Biaryl diamine derivativeα70.083Partial Agonist[3]

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype using [³H]cytisine as the radioligand.

Materials:

  • Rat brain cortex membranes (or cell lines expressing human α4β2 nAChRs)

  • [³H]Cytisine (specific activity ~20-40 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: (-)-Nicotine (10 µM)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension and centrifugation twice. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]cytisine (final concentration ~1 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]cytisine, and 50 µL of 10 µM (-)-nicotine.

    • Competition: 50 µL of membrane preparation, 50 µL of [³H]cytisine, and 50 µL of test compound at various concentrations.

  • Incubation: Incubate the plate at 4°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Characterization

This protocol outlines the procedure for recording nAChR-mediated currents from cultured neurons or transfected cell lines (e.g., HEK293 cells expressing nAChR subunits) to assess the functional activity of test compounds.

Materials:

  • Cultured neurons or transfected cells on coverslips

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with KOH.

  • Agonist (e.g., Acetylcholine) and test compounds

  • Patch-clamp rig (microscope, amplifier, micromanipulators, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle positive pressure. Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application: Apply the agonist and/or test compound to the cell using a rapid perfusion system.

  • Data Acquisition: Record the inward currents elicited by the agonist in the absence and presence of the test compound.

  • Data Analysis: Measure the peak amplitude of the inward currents. For agonists, construct a concentration-response curve and determine the EC₅₀ and maximal response. For antagonists, determine the IC₅₀ by measuring the inhibition of the agonist-evoked current. For positive allosteric modulators, measure the potentiation of the agonist-evoked current.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate the effects of test compounds on learning and memory in rodents.

Materials:

  • Rodents (rats or mice)

  • Open field arena

  • Two different objects (in triplicate)

  • Video tracking software

  • Test compound and vehicle

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring each object. Administer the test compound or vehicle at a predetermined time before or after this phase.

  • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between the test compound-treated group and the vehicle-treated group.

Visualizations

G cluster_0 CNS Drug Discovery Workflow Target_ID Target Identification (e.g., nAChRs) Hit_Gen Hit Generation (HTS, FBDD) Target_ID->Hit_Gen Lead_Opt Lead Optimization (SAR) Hit_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for CNS drug discovery.

G cluster_1 nAChR Signaling Pathway Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection

Caption: Key signaling pathways activated by nAChRs in the CNS.[4]

G cluster_2 Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for the nAChR radioligand binding assay.

References

Application Notes and Protocols for the Purification of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (6-Methylpyridin-3-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods—distillation, column chromatography, and crystallization—are outlined to achieve high purity of the target compound.

Purification Overview

This compound is a basic compound that can be purified using several standard laboratory techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Distillation: Best suited for large-scale purification and for removing non-volatile or significantly less volatile impurities.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Crystallization: An effective method for obtaining a highly pure, crystalline product, often as a salt.

Data Presentation

The following tables summarize typical quantitative data associated with each purification technique. These values are representative and may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Distillation Parameters and Expected Purity

ParameterValue
Boiling Point (approx.)210-215 °C at atmospheric pressure
Vacuum10-20 mmHg
Boiling Point (under vacuum)90-100 °C
Expected Purity>98%
Typical Yield80-90%

Table 2: Column Chromatography Conditions and Performance

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) gradient
Elution GradientStart: 100% DCM; Gradient to 95:5:0.5 DCM:MeOH:TEA
LoadingDry loading or minimal DCM
Expected Purity>99%
Typical Yield70-85%

Table 3: Crystallization Parameters for Hydrochloride Salt

ParameterDescription
Salt FormationAddition of ethereal HCl to a solution of the amine
Crystallization SolventIsopropanol / Diethyl Ether
TemperatureCool to 0-5 °C
Expected Purity>99.5%
Typical Yield85-95%

Experimental Protocols

Protocol for Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from high-boiling or non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and gauge

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry.

  • Charge the round-bottom flask with the crude this compound.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly evacuate the system to a pressure of 10-20 mmHg.

  • Begin stirring and gently heat the flask using the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions.

  • Collect the main fraction of this compound at a head temperature of 90-100 °C.

  • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR).

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown and Analysis setup1 Assemble dry distillation apparatus setup2 Charge flask with crude amine setup1->setup2 setup3 Connect to vacuum pump with cold trap setup2->setup3 dist1 Evacuate system to 10-20 mmHg setup3->dist1 dist2 Begin stirring and gentle heating dist1->dist2 dist3 Collect and discard low-boiling fractions dist2->dist3 dist4 Collect main fraction at 90-100 °C dist3->dist4 shut1 Stop heating and cool to room temperature dist4->shut1 shut2 Slowly release vacuum shut1->shut2 shut3 Analyze purity of collected fraction shut2->shut3

Caption: Workflow for fractional vacuum distillation.
Protocol for Column Chromatography

This method is ideal for removing impurities with similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in DCM.

    • Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude amine in a minimal amount of DCM.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elute the Column:

    • Begin elution with 100% DCM, collecting fractions.

    • Monitor the separation using TLC.

    • Gradually increase the polarity of the eluent by adding methanol and a small amount of triethylamine (e.g., up to 95:5:0.5 DCM:MeOH:TEA) to elute the target compound. The triethylamine helps to prevent peak tailing of the basic amine on the acidic silica gel.

  • Collect and Analyze Fractions:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution and Collection cluster_isolate Product Isolation prep1 Pack column with silica gel slurry in DCM prep2 Add a layer of sand prep1->prep2 load2 Apply sample to the top of the silica prep2->load2 load1 Dissolve crude amine in minimal DCM load1->load2 elute1 Begin elution with 100% DCM load2->elute1 elute2 Gradually increase eluent polarity (DCM/MeOH/TEA) elute1->elute2 elute3 Monitor fractions by TLC elute2->elute3 elute4 Combine pure fractions elute3->elute4 iso1 Remove solvent under reduced pressure elute4->iso1 iso2 Obtain purified product iso1->iso2

Caption: Workflow for column chromatography purification.
Protocol for Crystallization as a Hydrochloride Salt

This protocol is effective for obtaining a high-purity, stable, crystalline solid.

Materials:

  • Purified this compound (from distillation or chromatography)

  • Isopropanol

  • Diethyl ether

  • Ethereal HCl (or HCl gas)

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of isopropanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a solution of ethereal HCl dropwise until precipitation is complete. The pH of the solution should become acidic.

  • Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

G cluster_dissolve Dissolution and Salt Formation cluster_crystallize Crystallization cluster_isolate Isolation and Drying diss1 Dissolve amine in minimal isopropanol diss2 Cool solution in an ice bath diss1->diss2 diss3 Add ethereal HCl dropwise to precipitate salt diss2->diss3 cryst1 Stir slurry in ice bath for 30-60 min diss3->cryst1 iso1 Collect crystals by vacuum filtration cryst1->iso1 iso2 Wash crystals with cold diethyl ether iso1->iso2 iso3 Dry crystals under vacuum iso2->iso3

Caption: Workflow for crystallization as hydrochloride salt.

Application Notes and Protocols for Derivatization of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (6-methylpyridin-3-yl)methanamine, a versatile pyridine-based building block. The primary amino group of this compound serves as a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover three common and robust derivatization strategies: N-acylation for amide synthesis, reductive amination for N-alkylation, and urea/thiourea formation.

Core Derivatization Strategies

The derivatization of this compound primarily targets the nucleophilic primary amine. This allows for the straightforward formation of amides, secondary/tertiary amines, ureas, and thioureas, each introducing unique physicochemical properties that can influence a molecule's biological activity, solubility, and metabolic stability.

Derivatization_Strategies parent This compound amide Amide Derivatives parent->amide Carboxylic Acid + Coupling Agent sec_amine Secondary/Tertiary Amines (via Reductive Amination) parent->sec_amine Aldehyde/Ketone + Reducing Agent urea Urea/Thiourea Derivatives parent->urea Isocyanate/ Isothiocyanate

Caption: Key derivatization pathways for this compound.

Protocol 1: N-Acylation via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a general procedure for coupling this compound with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL), add HATU (456 mg, 1.2 mmol, 1.2 eq) and DIPEA (0.44 mL, 2.5 mmol, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (122 mg, 1.0 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc (25 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up A Dissolve Carboxylic Acid in DMF B Add HATU and DIPEA A->B C Stir for 15 min (Pre-activation) B->C D Add this compound C->D E Stir at RT (4-12h) D->E F Dilute with EtOAc E->F G Aqueous Wash (NaHCO₃, Brine) F->G H Dry, Filter, Concentrate G->H I Purification (Column Chromatography) H->I J Final Amide Product I->J

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[1][2] This one-pot procedure is efficient and avoids the over-alkylation issues often seen with direct alkylation methods.[2]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (122 mg, 1.0 mmol, 1.0 eq) and the aldehyde or ketone (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.0 eq) to free the amine.

  • For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.[5]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Urea and Thiourea Formation

The reaction of the primary amine with an isocyanate or isothiocyanate provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are prevalent in many therapeutic agents.[3][6]

Experimental Protocol

Materials:

  • This compound

  • Isocyanate or Isothiocyanate of interest (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (122 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a round-bottom flask.

  • To this stirred solution, add the corresponding isocyanate or isothiocyanate (1.0 mmol, 1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. The reaction is often rapid, and the product may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent (THF or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the final urea or thiourea product.

Data Presentation: Representative Derivatives and Biological Activity

The derivatization of the this compound scaffold can lead to compounds with potent biological activity. The tables below summarize representative data for analogous pyridine derivatives, illustrating how structural modifications can influence target engagement.

Table 1: N-Acyl Derivatives as Kinase Inhibitors

Compound ID R-Group (Acyl Moiety) Target Kinase IC₅₀ (nM) Reference
A-1 4,6-Dimethylnicotinoyl PIM-1 14.3 [7]
A-2 2-(Piperidin-1-yl)acetyl PIM-1 19.8 [7]
A-3 3-Methyl-pyridine-2-carbonyl EP4 123 [8]

| A-4 | Pyridine-2-carbonyl | HPK1 | Potent Activity |[9] |

*Qualitative data reported in the reference.

Table 2: N-Alkyl Derivatives as GPCR Ligands

Compound ID R-Group (N-Alkyl Moiety) Target Receptor Activity IC₅₀/EC₅₀ (µM) Reference
B-1 Thieno[2,3-b]pyridine analog CXCR4 Antagonist 6.9 [1]
B-2 Thieno[2,3-b]pyridine analog NPSR1B Antagonist 1.0 [1]

| B-3 | Thieno[2,3-b]pyridine analog | GPR35 | Agonist | 7.5 |[1] |

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of pyridine methanamine are frequently explored as kinase inhibitors.[7][10] Kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.[11] For example, PIM-1 kinase, a serine/threonine kinase, is often overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle regulation.[7]

The diagram below illustrates a simplified signaling pathway involving PIM-1 kinase and how a hypothetical inhibitor derived from this compound might function.

Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase (Upregulated) JAK_STAT->PIM1 pBad p-Bad (inactive) PIM1->pBad Phosphorylation Proliferation Cell Proliferation PIM1->Proliferation Promotes Bad Bad (pro-apoptotic) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 Inhibits pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyridine Derivative (e.g., Compound A-1) Inhibitor->PIM1 Inhibition

Caption: Inhibition of the PIM-1 kinase signaling pathway by a pyridine derivative.

References

Application Note: A Robust Protocol for the N-alkylation of (6-Methylpyridin-3-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and efficient protocol for the N-alkylation of (6-methylpyridin-3-yl)methanamine using a direct reductive amination procedure. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines due to its reliability and wide substrate scope.[1][2] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to facilitate the one-pot reaction between the primary amine and various aldehydes.[3][4][5] The methodology provides a straightforward route to synthesize a library of N-alkylated this compound derivatives, which are valuable scaffolds in drug discovery.

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting secondary amines are prevalent motifs in a vast array of biologically active molecules. This compound is a valuable building block, and its derivatization through N-alkylation allows for the exploration of chemical space to optimize pharmacological properties.

Traditional N-alkylation with alkyl halides can suffer from over-alkylation, leading to mixtures of secondary and tertiary amines.[1] Reductive amination, also known as reductive alkylation, circumvents this issue by reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired alkylated amine.[1][2][4] Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde.[3][4][5]

Reaction Principle

The reaction proceeds via a two-step, one-pot sequence. First, the primary amine, this compound, reacts with an aldehyde to form a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). In the second step, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the C=N double bond of the iminium ion to yield the final N-alkylated secondary amine product.

Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥97%Commercial
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeCommercial
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
1,2-Dichloroethane (DCE)AnhydrousCommercial
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial
Round-bottom flask, magnetic stirrer, stir bar---Standard Lab
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercial

3.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1–0.2 M concentration).

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 to 16 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.[7]

Data Presentation

The following table summarizes representative, hypothetical results for the N-alkylation of this compound with various aldehydes using the described protocol.

EntryAldehydeProductTime (h)Yield (%)Purity (%)
1IsobutyraldehydeN-Isobutyl-(6-methylpyridin-3-yl)methanamine492>98
2CyclohexanecarboxaldehydeN-Cyclohexylmethyl-(6-methylpyridin-3-yl)methanamine688>97
3BenzaldehydeN-Benzyl-(6-methylpyridin-3-yl)methanamine395>99
44-FluorobenzaldehydeN-(4-Fluorobenzyl)-(6-methylpyridin-3-yl)methanamine391>98

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Amine & Solvent (this compound in DCM) B 2. Add Aldehyde (1.1 eq) A->B C 3. Stir for Imine Formation (20-30 min, RT) B->C D 4. Add NaBH(OAc)₃ (1.5 eq, portion-wise) C->D E 5. Stir & Monitor (3-16 h, RT via TLC/LC-MS) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Filter & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Workflow for N-alkylation via reductive amination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane and 1,2-dichloroethane are suspected carcinogens; handle with care.

  • Sodium triacetoxyborohydride can react with moisture to release flammable hydrogen gas. Handle in a dry environment.

  • The quenching step with sodium bicarbonate can be exothermic and may cause gas evolution (CO₂). Add the quenching solution slowly.

Conclusion

The described reductive amination protocol provides an effective and highly reproducible method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride ensures high yields and clean conversion for a variety of aldehyde coupling partners. This procedure is scalable and amenable to the generation of compound libraries for drug discovery and development programs.

References

Application of (6-Methylpyridin-3-yl)methanamine in Fragment-Based Drug Design: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[1][2] These initial hits serve as starting points for optimization into more potent, drug-like molecules through structure-guided growth, linking, or merging strategies. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with various protein targets.[3][4]

This document details the application of aminopyridine-based fragments, specifically using the well-documented FBDD campaign of a close analog, 3-aminopyridine , as a practical exemplar for the use of (6-Methylpyridin-3-yl)methanamine . Due to a lack of comprehensive, published FBDD studies starting specifically with this compound, the development of 3-aminopyridine-derived inhibitors against Nicotinamide Phosphoribosyltransferase (NAMPT) will be used to illustrate the workflow, protocols, and data analysis central to an FBDD campaign. NAMPT is a critical enzyme in the NAD+ salvage pathway, making it an attractive target in oncology.[5][6] The principles and protocols described are directly applicable to screening and developing this compound and other similar fragments.

Case Study: 3-Aminopyridine as a Fragment for NAMPT Inhibition

An FBDD campaign was successfully employed to identify novel and potent inhibitors of the human NAMPT enzyme. The starting fragment, 3-aminopyridine, led to the development of potent amide-derived compounds with robust biochemical and cell-based activity. The progression from a weakly binding fragment to a potent inhibitor highlights the efficiency of the FBDD approach.

Quantitative Data Summary

The following table summarizes the progression from the initial fragment concept to highly potent lead compounds, demonstrating a significant improvement in inhibitory activity against the NAMPT enzyme and in a cell-based proliferation assay.

Compound IDStructureNAMPT IC50 (nM)A2780 Cell IC50 (nM)
Fragment 3-aminopyridineWeak Binder (µM-mM range typical for fragments)-
51 Compound 51 structure19121
63 Compound 63 structure1599
Note: Structures for compounds 51 and 63 are illustrative representations based on the published core scaffold. Actual structures can be found in the source literature. Data sourced from a study on 3-aminopyridine-derived NAMPT inhibitors.[7]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes.

FBDD_Workflow General Fragment-Based Drug Design (FBDD) Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (e.g., containing this compound) B Biophysical Screening (SPR, NMR, X-ray) A->B C Fragment Hits Identified (Weak Binders, µM-mM Affinity) B->C D Orthogonal Screen (e.g., ITC, TSA) C->D E Structure Determination (X-ray Crystallography, NMR) D->E F Validated Hits with Structural Information E->F G Structure-Guided Design (Fragment Growing, Linking) F->G H Analogue Synthesis G->H I SAR Analysis (Biochemical & Cellular Assays) H->I I->G Iterative Cycles J Potent Lead Compound (nM Affinity) I->J Hit_to_Lead_Workflow Hit-to-Lead Evolution for NAMPT Inhibitors frag Fragment Hit (3-Aminopyridine) xray Co-crystal Structure with NAMPT frag->xray design Structure-Based Design (Targeting adjacent pockets) xray->design synthesis Synthesis of Amide Derivatives design->synthesis sar SAR Evaluation (Biochemical Assays) synthesis->sar sar->design Optimization Loop lead Potent Inhibitors (Compounds 51 & 63) IC50 = 15-19 nM sar->lead NAMPT_Pathway Simplified NAMPT Signaling Pathway in Cancer Metabolism NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibitor This compound -derived Inhibitor Inhibitor->NAMPT NAD NAD+ NMN->NAD SIRT1 SIRT1 (Deacetylase) NAD->SIRT1 PARP PARP (DNA Repair) NAD->PARP Metabolism Glycolysis & Energy Metabolism NAD->Metabolism Proliferation Cell Proliferation & Survival SIRT1->Proliferation PARP->Proliferation Metabolism->Proliferation

References

Troubleshooting & Optimization

Troubleshooting (6-Methylpyridin-3-yl)methanamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (6-Methylpyridin-3-yl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound, and what are the key challenges?

The most prevalent and industrially scalable method for the synthesis of this compound is the reduction of 6-methylnicotinonitrile (also known as 6-methyl-3-cyanopyridine). This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides.

The primary challenges associated with this synthesis are:

  • Controlling the formation of side products: The primary amine product can react with intermediates to form secondary and tertiary amines, which are often difficult to remove.

  • Ensuring complete reduction: Incomplete reaction can leave unreacted nitrile or intermediate imine, complicating purification.

  • Catalyst selection and optimization: The choice of catalyst and reaction conditions significantly impacts the yield and purity of the desired primary amine.

Q2: I am observing significant amounts of secondary and tertiary amine impurities in my product. What are the causes and how can I prevent this?

The formation of secondary (bis((6-methylpyridin-3-yl)methyl)amine) and tertiary amines is a common side reaction during the reduction of nitriles. This occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine species, leading to dimerization and further alkylation.

Troubleshooting Strategies:

  • Addition of Ammonia: Conducting the hydrogenation in the presence of ammonia (typically as a solution in methanol) is a highly effective method to suppress the formation of secondary and tertiary amines. The excess ammonia competes with the primary amine product in reacting with the imine intermediate.

  • Solvent Choice: Using protic solvents like methanol or ethanol in the presence of ammonia is a common practice.

  • Catalyst Selection: Raney Nickel is a widely used catalyst for this reduction. Other catalysts like palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al2O3) can also be employed, but may require different optimization strategies.

  • Temperature and Pressure Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions. However, this may also slow down the desired reduction, so optimization is key. High hydrogen pressure generally favors the complete reduction to the primary amine.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst Ensure the catalyst (e.g., Raney Nickel) is fresh and active. If using a slurry, ensure it is properly washed and handled under an inert atmosphere to prevent deactivation. For Pd/C, ensure it has not been poisoned.
Incomplete Reaction Increase reaction time, temperature, or hydrogen pressure. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Formation of Side Products Implement strategies to minimize secondary and tertiary amine formation, such as adding ammonia to the reaction mixture.
Product Loss During Work-up This compound is a water-soluble amine. During aqueous work-up, ensure the pH is sufficiently basic (pH > 10) to extract the free amine into an organic solvent. Multiple extractions may be necessary.
Problem 2: Difficulty in Product Purification

The primary amine product can be challenging to purify due to the presence of structurally similar impurities and its physical properties.

Purification Strategies:

  • Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: Silica gel chromatography can be used, but the polar nature of the amine may lead to tailing. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can improve separation.

  • Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate) which can then be purified by recrystallization. The pure amine can be regenerated by treatment with a base.

  • Boc Protection: The primary amine can be protected with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is less polar and generally easier to purify by chromatography. The Boc group can be subsequently removed under acidic conditions.[1][2][3]

Quantitative Data Summary

The following table provides an illustrative summary of how different reaction parameters can influence the yield and purity of this compound during the catalytic hydrogenation of 6-methylnicotinonitrile. The values are representative and intended to demonstrate trends.

CatalystAdditiveSolventTemperature (°C)Pressure (psi)Approx. Yield (%)Primary Amine Purity (%)
Raney NickelNoneMethanol5050060-7075-85
Raney Nickel Ammonia Methanol 50 500 85-95 >95
Pd/CNoneEthanol6060055-6570-80
Pd/C Ammonia Ethanol 60 600 80-90 >95
LiAlH4N/ATHF25-66N/A70-8590-98

Experimental Protocols

Key Experiment: Reduction of 6-Methylnicotinonitrile using Raney Nickel

This protocol is a generalized procedure and may require optimization.

Materials:

  • 6-Methylnicotinonitrile

  • Raney Nickel (slurry in water)

  • Methanol (anhydrous)

  • Ammonia (7N solution in methanol)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a suitable high-pressure reactor, add a slurry of Raney Nickel (5-10 wt% of the nitrile) in methanol.

  • Add a solution of 6-methylnicotinonitrile in methanol.

  • Add the methanolic ammonia solution (typically 5-10 equivalents).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or by other methods as described in the purification guide.

Visualizations

Reaction Pathway and Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 6-Methylnicotinonitrile 6-Methylnicotinonitrile Imine_Intermediate Imine Intermediate 6-Methylnicotinonitrile->Imine_Intermediate H2, Catalyst Product This compound (Primary Amine) Imine_Intermediate->Product H2, Catalyst Secondary_Amine Secondary Amine Imine_Intermediate->Secondary_Amine + Primary Amine - NH3 Tertiary_Amine Tertiary Amine Secondary_Amine->Tertiary_Amine + Imine Intermediate - NH3

Caption: Main synthetic route versus the side reaction pathway leading to secondary and tertiary amines.

Troubleshooting Workflow for Low Yield

start Low Yield of This compound check_completion Is the reaction complete? (Check by TLC/GC-MS) start->check_completion increase_conditions Increase reaction time, temperature, or pressure check_completion->increase_conditions No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes increase_conditions->check_completion replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_side_products Are there significant side products? check_catalyst->check_side_products Yes replace_catalyst->start add_ammonia Add ammonia to the reaction mixture check_side_products->add_ammonia Yes optimize_workup Optimize work-up procedure (e.g., pH adjustment, more extractions) check_side_products->optimize_workup No add_ammonia->start

Caption: A logical workflow for troubleshooting low product yield.

Purification Strategy Decision Tree

start Crude Product check_volatility Are boiling points of components significantly different? start->check_volatility distillation Fractional Distillation check_volatility->distillation Yes check_polarity Are impurities separable by polarity? check_volatility->check_polarity No chromatography Column Chromatography (with basic modifier) check_polarity->chromatography Yes check_crystallization Is salt formation and crystallization feasible? check_polarity->check_crystallization No crystallize_salt Form salt and recrystallize check_crystallization->crystallize_salt Yes boc_protection Boc-protect and purify by chromatography check_crystallization->boc_protection No

References

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 5-(Aminomethyl)-2-methylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-(Aminomethyl)-2-methylpyridine, presented in a question-and-answer format.

Issue 1: Low Yield in the Reduction of 2-Methyl-5-nitropyridine

  • Question: My yield for the reduction of 2-methyl-5-nitropyridine to 5-amino-2-methylpyridine is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this reduction can stem from several factors:

    • Incomplete Reaction: The reduction of the nitro group may be incomplete. Ensure sufficient reaction time and catalyst loading. For catalytic hydrogenation with Pd/C, ensure the hydrogen pressure is adequate and the catalyst is active.

    • Side Reactions: Over-reduction or other side reactions can occur. The formation of hydroxylamine or azo compounds as intermediates can sometimes lead to undesired byproducts.

    • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its efficacy. Ensure the purity of your 2-methyl-5-nitropyridine and use high-purity solvents.

    • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pressure can significantly impact the yield. Experiment with different conditions to find the optimal parameters for your setup. A fed-batch approach, where the substrate is added gradually, can help control the reaction and minimize side product formation.

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing the formation of isomeric byproducts, particularly when starting from 3-methylpyridine. How can I minimize their formation and purify my desired product?

  • Answer: The direct amination of 3-methylpyridine, such as in the Chichibabin reaction, is known to produce a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine.[1]

    • Minimizing Isomer Formation: To avoid this issue, it is often better to use a more regioselective synthetic route. Synthesizing 5-amino-2-methylpyridine from 2-methyl-5-nitropyridine is a common strategy to avoid the formation of the 2-amino-3-methylpyridine isomer.

    • Purification: If you do have a mixture of isomers, their separation can be challenging due to similar physical properties.[1] Fractional distillation can be employed, but it may require a highly efficient column.[2] Crystallization from a suitable solvent, such as acetone, can also be an effective purification method.[3]

Issue 3: Difficulties with the Gabriel Synthesis

  • Question: I am attempting a Gabriel synthesis to produce 5-(Aminomethyl)-2-methylpyridine from a halomethylpyridine derivative, but the reaction is not proceeding as expected. What are some common troubleshooting steps?

  • Answer: The Gabriel synthesis is a robust method for preparing primary amines but can sometimes present challenges.

    • Reactivity of the Alkyl Halide: Ensure that your starting 5-(halomethyl)-2-methylpyridine is sufficiently reactive. Bromides are generally more reactive than chlorides. If you are using a chloride, adding a catalytic amount of sodium iodide can sometimes improve the reaction rate through an in-situ Finkelstein reaction.

    • Quality of Potassium Phthalimide: The potassium phthalimide should be dry and of good quality. Old or improperly stored reagent may have degraded.[4] You can prepare it fresh by reacting phthalimide with potassium hydroxide.[5]

    • Solvent and Temperature: A polar aprotic solvent like DMF is commonly used to accelerate the SN2 reaction.[6] Ensure the reaction temperature is appropriate; heating is often required.

    • Deprotection Step: The final step of liberating the amine with hydrazine can sometimes be problematic. Ensure you are using a sufficient excess of hydrazine hydrate and allowing for adequate reaction time, often under reflux.[5] The workup procedure is also critical for isolating the pure amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(Aminomethyl)-2-methylpyridine?

A1: The most common synthetic strategies include:

  • Reduction of 2-Methyl-5-cyanopyridine: This is a direct method where the nitrile group is reduced to an amine.

  • Reduction of 2-Methyl-5-nitropyridine: This involves the reduction of a nitro group to an amine, followed by functionalization of the methyl group or vice versa.

  • From 5-(Halomethyl)-2-methylpyridine: This intermediate can be converted to the amine via several methods, including the Gabriel synthesis or direct amination with ammonia.

  • From 3-Methylpyridine: This can involve direct amination (Chichibabin reaction), which often leads to isomer mixtures, or a multi-step synthesis involving the N-oxide.[1][2]

Q2: What are the advantages and disadvantages of the Gabriel synthesis for this application?

A2:

  • Advantages: The Gabriel synthesis is an excellent method for producing primary amines with a low risk of over-alkylation, which can be a problem with direct amination.[7][8] It is a well-established and reliable reaction.

  • Disadvantages: The reaction conditions can be somewhat harsh, and the deprotection step with hydrazine can sometimes be difficult to work up.[7] The overall process involves multiple steps.

Q3: How can I purify the final 5-(Aminomethyl)-2-methylpyridine product?

A3: Common purification techniques include:

  • Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent system can yield a highly pure product.

  • Column Chromatography: For small-scale preparations or to remove closely related impurities, silica gel column chromatography can be used.

Q4: What are some common impurities I should look out for?

A4: Depending on the synthetic route, common impurities may include:

  • Isomeric byproducts: Such as 2-amino-3-methylpyridine if starting from 3-methylpyridine.[1]

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your crude product.

  • Intermediates: Such as the N-alkylphthalimide in the Gabriel synthesis or hydroxylamine in nitro reduction.

  • Over-alkylated products: If using direct amination with ammonia, di- and tri-alkylation of the nitrogen can occur.

Experimental Protocols & Data

Synthesis Route 1: Reduction of 2-Methyl-5-nitropyridine

This route provides good regioselectivity, avoiding the formation of isomers.

Experimental Workflow

start 2-Methyl-5-nitropyridine reduction Catalytic Hydrogenation (e.g., H2, Pd/C in Ethanol) start->reduction workup Filtration and Solvent Evaporation reduction->workup purification Purification (e.g., Distillation or Crystallization) workup->purification product 5-Amino-2-methylpyridine purification->product

Caption: Workflow for the synthesis of 5-amino-2-methylpyridine via reduction.

Detailed Protocol:

  • To a solution of 2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylpyridine.

  • Purify the crude product by vacuum distillation or recrystallization.

ParameterConditionYield (%)Reference
Catalyst Pd/CHigh[1]
Solvent Ethanol--
Pressure 1-4 atm H₂--
Temperature Room Temperature--
Synthesis Route 2: Gabriel Synthesis from 5-(Bromomethyl)-2-methylpyridine

This route is effective for the clean introduction of the primary amine.

Experimental Workflow

start 5-(Bromomethyl)-2-methylpyridine gabriel1 Reaction with Potassium Phthalimide in DMF start->gabriel1 intermediate N-((2-methylpyridin-5-yl)methyl)phthalimide gabriel1->intermediate gabriel2 Deprotection with Hydrazine Hydrate intermediate->gabriel2 workup Workup and Extraction gabriel2->workup product 5-(Aminomethyl)-2-methylpyridine workup->product

Caption: Workflow for the Gabriel synthesis of 5-(Aminomethyl)-2-methylpyridine.

Detailed Protocol:

  • Dissolve 5-(bromomethyl)-2-methylpyridine (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide intermediate. Filter and dry the solid.

  • Suspend the intermediate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate (excess, e.g., 5-10 eq) and reflux the mixture until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture, and after an appropriate workup to remove the phthalhydrazide byproduct (e.g., acidification and filtration), extract the product into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product.

ParameterConditionYield (%)Reference
Solvent DMFGenerally good to high[6]
Deprotection Hydrazine Hydrate-[5]
Temperature 80-100 °C--
Synthesis Route 3: Amination of 2-Chloro-5-methylpyridine

This route offers a direct conversion to an aminopyridine precursor.

Experimental Workflow

start 2-Chloro-5-methylpyridine amination Amination with Ammonia (Cu catalyst, high T and P) start->amination workup Workup and Extraction amination->workup product 5-Amino-2-methylpyridine workup->product

Caption: Workflow for the amination of 2-chloro-5-methylpyridine.

Detailed Protocol:

  • In a high-pressure autoclave, combine 2-chloro-5-methylpyridine (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂), a solvent (e.g., methanol), and liquid ammonia.[9]

  • Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 145 °C), which will generate high pressure.[9]

  • Maintain the reaction at this temperature with stirring for several hours.[9]

  • Cool the reactor, vent the ammonia, and process the reaction mixture.

  • Typically, the solvent is removed by distillation, and the residue is taken up in water and extracted with an organic solvent (e.g., toluene).[9]

  • The organic extracts are dried, concentrated, and the product is purified by distillation.

ParameterConditionYield (%)Reference
Catalyst Cu(OAc)₂85[9]
Solvent Methanol-[9]
Temperature 145 °C-[9]
Pressure 3.8 MPa-[9]

References

Technical Support Center: Purification of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (6-Methylpyridin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to achieving high purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can originate from starting materials, byproducts of the synthesis, or degradation products. Potential impurities include:

  • Unreacted Starting Materials: Such as 6-methylnicotinonitrile or other precursors.

  • N-oxide: Oxidation of the pyridine nitrogen can lead to the formation of this compound N-oxide, a common byproduct in reactions involving pyridinic compounds.[1]

  • Dimeric Impurities: Self-reaction of the product or intermediates can lead to the formation of dimers or other higher molecular weight species.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can form adducts with the product.

  • Positional Isomers: Depending on the synthetic route, other isomers of methyl-pyridin-yl-methanamine may be present.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are distillation, crystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

To accurately determine the purity and identify impurities, a combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the main component.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Issues
Issue Potential Cause Troubleshooting Steps
Product decomposition during distillation. The distillation temperature is too high.Perform distillation under reduced pressure to lower the boiling point.
Poor separation of impurities. The boiling points of the product and impurities are too close.Use a fractional distillation column with a higher number of theoretical plates.
Product solidifies in the condenser. The condenser temperature is too low.Increase the temperature of the cooling fluid in the condenser.
Crystallization Issues
Issue Potential Cause Troubleshooting Steps
Product does not crystallize. The compound is too soluble in the chosen solvent. The solution is not supersaturated.Add an anti-solvent (a solvent in which the product is poorly soluble) to induce precipitation. Slowly evaporate the solvent to increase the concentration.
Oily precipitate forms instead of crystals. The cooling rate is too fast. The presence of significant impurities.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Perform a preliminary purification step (e.g., extraction) to remove major impurities.
Low recovery of the purified product. The product has significant solubility in the cold solvent.Minimize the amount of solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Product streaks on the column. The compound is too polar for the chosen eluent. The compound is interacting strongly with the stationary phase.Increase the polarity of the eluent. Add a small amount of a modifier to the eluent, such as triethylamine or ammonia, to reduce tailing of basic compounds on silica gel.
Poor separation of product and impurities. The eluent polarity is too high or too low. The stationary phase is not appropriate.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Product is not eluting from the column. The eluent is not polar enough. The product is irreversibly adsorbed onto the stationary phase.Gradually increase the eluent polarity. If the product is still retained, consider using a stronger solvent system or a different stationary phase.

Data Presentation

The following table provides representative data on the purity of this compound achieved with different purification methods. Please note that these are illustrative values and actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification Method Starting Purity (GC-MS Area %) Final Purity (GC-MS Area %) Yield (%) Key Impurities Removed
Vacuum Distillation 85.298.575Low-boiling starting materials and solvent residues.
Crystallization (Ethanol/Heptane) 85.299.265Polar impurities and some isomeric byproducts.
Silica Gel Chromatography 85.2>99.550A wide range of impurities, including N-oxides and dimers.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 219.7 °C at 760 mmHg, which will be significantly lower under vacuum.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Protocol 2: Crystallization
  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A common system for aminopyridines is a mixture of an alcohol (e.g., ethanol) and a non-polar solvent (e.g., heptane or hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble component of a co-solvent system).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If a co-solvent system is used, the anti-solvent can be added slowly until turbidity is observed.

  • Cooling: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., dichloromethane). Gradually increase the polarity of the eluent (e.g., by adding methanol). A common eluent system for amines is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude this compound distillation Vacuum Distillation crude->distillation Volatile Impurities crystallization Crystallization crude->crystallization Non-volatile Impurities chromatography Column Chromatography crude->chromatography Complex Mixture pure_product High-Purity Product distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

TroubleshootingLogic start Low Purity after Initial Purification check_impurities Identify Impurities (GC-MS, HPLC) start->check_impurities distill_again Fractional Distillation check_impurities->distill_again Boiling Point Difference > 20°C recrystallize Recrystallize from Different Solvent check_impurities->recrystallize Crystalline Solid chromatograph Perform Column Chromatography check_impurities->chromatograph Close Boiling Points / Amorphous Solid final_product Achieve Desired Purity distill_again->final_product recrystallize->final_product chromatograph->final_product

Caption: Troubleshooting logic for low purity.

References

Technical Support Center: Synthesis of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (6-Methylpyridin-3-yl)methanamine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and well-established synthetic routes for the preparation of this compound:

  • Reduction of 6-Methylnicotinonitrile: This method involves the chemical reduction of the nitrile group of 6-methylnicotinonitrile to a primary amine.

  • Reductive Amination of 6-Methylnicotinaldehyde: This one-pot reaction involves the formation of an intermediate imine from 6-methylnicotinaldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Q2: How do I choose between the nitrile reduction and reductive amination routes?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment available.

  • Nitrile Reduction is often preferred when 6-methylnicotinonitrile is readily available and high-pressure hydrogenation equipment is accessible for catalytic reductions.

  • Reductive Amination is a versatile one-pot reaction that can be more convenient for laboratory-scale synthesis and avoids the handling of potentially hazardous metal hydrides under harsh conditions.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Researchers may encounter several challenges, including:

  • Side Reactions: Over-reduction of the pyridine ring or the formation of secondary and tertiary amines as byproducts.

  • Low Yields: Incomplete conversion of the starting material or loss of product during workup and purification.

  • Persistent Emulsions during Workup: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can sometimes inhibit the activity of certain metal catalysts.

Troubleshooting Guides

Route 1: Reduction of 6-Methylnicotinonitrile

Issue 1: Low yield or incomplete reaction.

Potential Cause Troubleshooting Suggestion
Inactive catalystEnsure the catalyst (e.g., Raney Ni, Pd/C) is fresh or has been properly activated. For N-containing substrates, catalyst poisoning can be an issue. Consider using a higher catalyst loading or a more robust catalyst.
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the hydrogen pressure is within the optimal range for the specific catalyst and substrate. Reactions may require elevated pressures.
Inappropriate solventThe choice of solvent can significantly impact the reaction. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For hydride reductions, anhydrous ethereal solvents like THF or diethyl ether are necessary.
Low reaction temperatureSome reductions may require heating to proceed at a reasonable rate.

Issue 2: Formation of byproducts (e.g., reduction of the pyridine ring).

Potential Cause Troubleshooting Suggestion
Harsh reducing agentStrong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes reduce the pyridine ring in addition to the nitrile. Consider using a milder reducing system such as NaBH₄ in the presence of a cobalt or nickel salt.
High reaction temperature or pressureElevated temperatures and pressures can promote over-reduction. Optimize these parameters to favor the selective reduction of the nitrile group.
Route 2: Reductive Amination of 6-Methylnicotinaldehyde

Issue 1: Low yield of the primary amine.

Potential Cause Troubleshooting Suggestion
Incomplete imine formationThe formation of the imine intermediate is crucial. This step is often acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial. Allowing the aldehyde and ammonia source to stir together for a period before adding the reducing agent can also improve imine formation.
Reduction of the starting aldehydeThe reducing agent should be selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[1]
Suboptimal pHThe pH of the reaction is critical for imine formation. A weakly acidic medium (pH 4-6) is typically optimal.[1]

Issue 2: Formation of secondary or tertiary amine byproducts.

Potential Cause Troubleshooting Suggestion
Reaction of the primary amine product with the starting aldehydeThis can be minimized by using a large excess of the ammonia source. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also help.

Experimental Protocols

Protocol 1: Reduction of 6-Methylnicotinonitrile using Catalytic Hydrogenation

Materials:

  • 6-Methylnicotinonitrile

  • Raney Nickel (or 10% Pd/C)

  • Ethanol (or Methanol)

  • Ammonia (optional, can suppress secondary amine formation)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 6-methylnicotinonitrile in ethanol.

  • Add Raney Nickel (typically 5-10% by weight of the nitrile).

  • If desired, add a solution of ammonia in ethanol to suppress the formation of secondary amines.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (pressure will depend on the specific catalyst and should be optimized, typically starting from 50 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the uptake of hydrogen ceases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Reductive Amination of 6-Methylnicotinaldehyde

Materials:

  • 6-Methylnicotinaldehyde

  • Ammonium acetate (or aqueous ammonia)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent like 1,2-dichloroethane)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 6-methylnicotinaldehyde in methanol.

  • Add a solution of ammonium acetate (as the ammonia source).

  • If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • In a separate flask, dissolve sodium cyanoborohydride in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Adjust the pH to >12 with a strong base (e.g., 6M NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Raney Ni50-100 psi H₂, EtOH, RT-50°CHigh yield, clean reactionRequires high-pressure equipment, catalyst can be pyrophoric
H₂/Pd/C50-100 psi H₂, EtOH, RTEffective for many substratesCan be less active for N-heterocycles, potential for ring reduction
LiAlH₄Anhydrous THF, 0°C to refluxPowerful reducing agentCan reduce the pyridine ring, requires careful handling (pyrophoric)
NaBH₄/CoCl₂MeOH, RTMilder than LiAlH₄, does not require special equipmentMay require optimization for N-heterocyclic nitriles

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAdvantagesDisadvantages
NaBH₃CNMethanol, THFSelective for imines over aldehydes, stable in mildly acidic conditions[1]Toxic cyanide byproduct
NaBH(OAc)₃1,2-Dichloroethane, THFMild and selective, non-toxic byproductsMoisture sensitive
NaBH₄Methanol, EthanolInexpensive and readily availableCan reduce the starting aldehyde, less selective than NaBH₃CN[1]

Visualizations

experimental_workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination start1 6-Methylnicotinonitrile process1 Reduction (e.g., H₂/Raney Ni or LiAlH₄) start1->process1 workup Workup & Purification process1->workup start2 6-Methylnicotinaldehyde process2 Imine Formation (with NH₃ source) start2->process2 process3 In situ Reduction (e.g., NaBH₃CN) process2->process3 process3->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

reductive_amination_mechanism aldehyde Aldehyde (R-CHO) hemiaminal Hemiaminal aldehyde->hemiaminal + Amine amine Amine (R'-NH₂) amine->hemiaminal imine Imine hemiaminal->imine - H₂O product Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product Reduction

References

Technical Support Center: Troubleshooting Emulsion Problems in (6-Methylpyridin-3-yl)methanamine Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to common emulsion problems encountered during the workup of (6-Methylpyridin-3-yl)methanamine. The following question-and-answer format directly addresses specific issues to help you efficiently resolve emulsions and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1][2] During the workup of this compound, emulsions often form because the amine itself, or impurities from the reaction, can act as surfactants. These substances reduce the interfacial tension between the aqueous and organic layers, preventing them from separating cleanly. Vigorous shaking or mixing during the extraction process can also contribute to emulsion formation.

Q2: Can the choice of solvent affect emulsion formation?

Yes, the choice of both the reaction solvent and the extraction solvent can significantly impact the likelihood of emulsion formation. For instance, chlorinated solvents like dichloromethane (DCM) are often associated with emulsion problems, especially when extracting from basic aqueous solutions.[1] If you consistently face emulsion issues, consider replacing DCM with a less prone solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

Q3: How can I prevent emulsions from forming in the first place?

Proactive measures can often prevent the formation of stubborn emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent under reduced pressure and then re-dissolving the residue in your extraction solvent.[3]

  • Temperature Control: Sometimes, performing the extraction at a lower temperature can decrease the stability of potential emulsions.

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can completely avoid the formation of emulsions.

Troubleshooting Guide: Breaking a Persistent Emulsion

If you are facing a persistent emulsion during the workup of this compound, follow these troubleshooting steps. The effectiveness of each technique can vary depending on the specific composition of your reaction mixture.

Issue: A stable emulsion has formed between the aqueous and organic layers in the separatory funnel.

Solution 1: The "Wait and See" and Gentle Agitation Approach

Sometimes, an emulsion will break on its own if left undisturbed.[4] Allow the separatory funnel to stand for 15-30 minutes. You can also try gently swirling the funnel or stirring the emulsion with a glass rod to encourage the droplets to coalesce.

Solution 2: Altering the Properties of the Aqueous Phase

Modifying the ionic strength or pH of the aqueous layer is often a very effective method for breaking emulsions.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, which can force the organic components out and destabilize the emulsion.

  • pH Adjustment: Since this compound is a base, the pH of the aqueous layer can be manipulated. Adding a few drops of dilute acid (e.g., 1 M HCl) to protonate the amine can sometimes break the emulsion. Conversely, if the workup is performed under acidic conditions, careful addition of a base (e.g., 1 M NaOH) might be effective.

Method Additive Typical Amount Mechanism of Action
Salting OutSaturated NaCl (Brine)10-20% of the aqueous layer volumeIncreases ionic strength of the aqueous phase.
Acidification1 M HClDropwise, monitor pHProtonates the amine, altering its solubility.
Basification1 M NaOHDropwise, monitor pHNeutralizes any acidic species that may be acting as emulsifiers.

Solution 3: Filtration Techniques

Physical disruption of the emulsion by passing it through a filter medium can be very effective.

  • Filtering through Celite® or Glass Wool: Prepare a small plug of glass wool in a powder funnel or a pad of Celite® over a fritted funnel and pass the entire emulsified mixture through it. This can physically break up the droplets and aid separation.[3]

Solution 4: Mechanical Methods

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the denser layer to the bottom and break the emulsion.[4]

Solution 5: Solvent Addition

Adding a small amount of a different solvent can alter the overall properties of the organic phase and help to break the emulsion. For example, adding a small amount of ethanol or methanol can sometimes help to break up an emulsion.

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Resolution

  • Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into a beaker.

  • Add a volume of saturated sodium chloride (brine) solution equivalent to approximately 20% of the total volume of the aqueous layer.

  • Stir the mixture gently with a glass rod for 5-10 minutes.

  • Pour the mixture back into the separatory funnel and allow it to stand. The layers should separate more cleanly.

  • Drain the aqueous layer and proceed with your workup.

Protocol 2: Celite® Filtration for Emulsion Breaking

  • Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®.

  • Wet the Celite® pad with the organic solvent you are using for the extraction.

  • Pour the entire emulsified mixture onto the Celite® pad and apply gentle suction.

  • The filtrate should be a clear two-phase mixture that can be separated in a separatory funnel.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any retained product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression of steps to take when encountering an emulsion during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Step 1: Wait & Gentle Agitation (15-30 min) start->wait resolved Emulsion Resolved Proceed with Workup wait->resolved Separation Occurs not_resolved Emulsion Persists wait->not_resolved No Separation brine Step 2: Add Saturated Brine (NaCl) brine->resolved not_resolved2 Emulsion Persists brine->not_resolved2 No Separation ph_adjust Step 3: Adjust pH (Acid or Base) ph_adjust->resolved not_resolved3 Emulsion Persists ph_adjust->not_resolved3 No Separation celite Step 4: Filter through Celite®/Glass Wool celite->resolved not_resolved4 Emulsion Persists celite->not_resolved4 No Separation centrifuge Step 5: Centrifugation (if practical) centrifuge->resolved not_resolved5 Emulsion Persists centrifuge->not_resolved5 No Separation solvent Step 6: Add a Different Solvent (e.g., Ethanol) solvent->resolved not_resolved->brine not_resolved2->ph_adjust not_resolved3->celite not_resolved4->centrifuge not_resolved5->solvent

Caption: A step-by-step guide for resolving emulsions.

References

Stability issues of (6-Methylpyridin-3-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (6-Methylpyridin-3-yl)methanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: For optimal stability, it is recommended to store solutions of this compound in a cool, dark place. The container should be tightly sealed to prevent exposure to air and moisture.[1] For long-term storage, refrigeration (2-8 °C) is advisable. The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]

Q2: In which solvents is this compound soluble and what are the stability considerations?

A2: this compound is generally soluble in water and common organic solvents such as methanol, ethanol, and DMSO. However, the stability in these solvents can vary. It is crucial to use high-purity, anhydrous solvents when preparing stock solutions to minimize potential degradation. For aqueous solutions, the pH will significantly impact stability.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. The primary amine group is basic and will be protonated at acidic pH, which can protect it from certain degradation pathways. However, strongly acidic or basic conditions can promote hydrolysis or other degradation reactions. It is recommended to perform pH stability studies to determine the optimal pH range for your specific application.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The primary amine and the pyridine ring are susceptible to oxidation. This can be initiated by exposure to air, peroxides in solvents, or other oxidizing agents.

  • Hydrolysis: While generally stable, extreme pH conditions can potentially lead to hydrolysis, although this is less common for this structure.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

A hypothetical degradation pathway is illustrated in the diagram below.

Degradation Pathway A This compound B Oxidized Amine Product (e.g., imine or oxime) A->B Oxidation C Oxidized Pyridine Product (e.g., N-oxide) A->C Oxidation D Other Degradants A->D Photodegradation / Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Guide

Q: I am observing a loss of activity of my compound in solution over a short period. What could be the cause?

A: This could be due to chemical instability. Consider the following:

  • Check Solvent Quality: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether-based solvents can cause oxidation.

  • pH of the Medium: If you are using an aqueous buffer, verify the pH. The compound may be unstable at the current pH.

  • Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.[1]

  • Perform a quick stability check: Compare the performance of a freshly prepared solution with your stored solution.

Q: I see new peaks appearing in my HPLC/LC-MS analysis of a stored solution. What do these represent?

A: The appearance of new peaks likely indicates the formation of degradation products.

  • Characterize the Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the new peaks, which can provide clues about their structure.[3]

  • Conduct Forced Degradation Studies: To identify the source of degradation, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in understanding the degradation pathway and identifying the specific degradants.[4]

Q: My solution has changed color. Is it still usable?

A: A change in color is a visual indicator of chemical degradation. It is strongly advised not to use the solution for experiments where compound integrity is critical. The color change is likely due to the formation of chromophoric degradation products.

The following workflow can help troubleshoot stability issues:

Troubleshooting Workflow start Stability Issue Observed (e.g., loss of activity, new peaks) check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Assess Solvent/Buffer Quality (Purity, Age, pH) check_storage->check_solvent Conditions OK prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Conditions Not OK check_solvent->prepare_fresh Quality Poor compare_solutions Compare Fresh vs. Stored Solution check_solvent->compare_solutions Quality OK prepare_fresh->compare_solutions issue_resolved Issue Resolved compare_solutions->issue_resolved Fresh Solution Works issue_persists Issue Persists compare_solutions->issue_persists Fresh Solution Also Fails forced_degradation Conduct Forced Degradation Study issue_persists->forced_degradation identify_degradants Identify Degradation Pathway forced_degradation->identify_degradants

Caption: A logical workflow for troubleshooting stability issues.

Data Presentation: Forced Degradation Study Results

The following table can be used to summarize the results of a forced degradation study.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Assay of this compound% Total DegradationNumber of Degradants
Hydrolytic 0.1 M HCl24 h60
0.1 M NaOH24 h60
Water24 h60
Oxidative 3% H₂O₂24 hRT
Thermal Solid State48 h80
In Solution48 h80
Photolytic Solid State (ICH Q1B)--
In Solution (ICH Q1B)--

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation:

    • Solution: Incubate an aliquot of the stock solution at 80°C.

    • Solid: Place the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Quantify the amount of remaining this compound and the formation of any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Characterize significant degradation products using LC-MS if necessary.

The experimental workflow is depicted below:

Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis neutralize->hplc_analysis data_analysis Quantify Parent Compound and Degradants hplc_analysis->data_analysis characterization Characterize Degradants (LC-MS) data_analysis->characterization Significant Degradation report Summarize Stability Profile data_analysis->report characterization->report

Caption: An experimental workflow for a forced degradation study.

References

Technical Support Center: Refining Purification Protocols for Pyyridine Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine methanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of pyridine methanamine derivatives?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual aldehydes, amines, or reducing agents.

  • Byproducts of the Reaction: Over-alkylation products, imines, or amides.

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used during the synthesis and work-up.[1][2]

  • Degradation Products: Pyridine methanamine derivatives can be susceptible to oxidation or other degradation pathways.[3][4][5]

Q2: My pyridine methanamine derivative shows significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?

A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine methanamine derivatives on acidic silica gel.[6] The basic nitrogen atoms on both the pyridine ring and the methanamine side chain can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6][7]

To mitigate this, consider the following solutions:

  • Use a Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume), to your eluent.[6][8][9] This will neutralize the acidic sites on the silica gel.

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel with a solvent mixture containing triethylamine before packing the column.[9]

  • Switch to an Alternative Stationary Phase: If tailing persists, consider using a more inert stationary phase like neutral or basic alumina, or deactivated silica gel.[6][9]

Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?

A3: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase.

  • Degradation on the Column: The acidic nature of silica gel can cause the degradation of sensitive pyridine methanamine derivatives.[6]

  • Volatility: Some lower molecular weight pyridine methanamine derivatives can be volatile and may be lost during solvent evaporation.[6]

To improve recovery, you can perform a 2D TLC test to check for on-plate degradation. If degradation is observed, switching to a less acidic stationary phase is recommended.[6] For potentially volatile compounds, use gentle solvent evaporation conditions (lower temperature and reduced pressure).

Q4: How can I effectively remove residual pyridine used as a solvent or reagent from my final product?

A4: Residual pyridine is a common impurity that can often be removed with a proper work-up procedure.[2]

  • Acidic Wash: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1N HCl). This will protonate the pyridine, rendering it water-soluble and allowing for its removal into the aqueous phase.[2][8][10] This method is only suitable if your target compound is stable in acidic conditions.

  • Copper Sulfate Wash: For acid-sensitive compounds, washing with a 10% aqueous copper sulfate solution is an effective alternative. Pyridine forms a complex with copper, which is then extracted into the aqueous layer.[2]

  • Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane under reduced pressure can help remove trace amounts of pyridine.[2][10]

Q5: My purified pyridine methanamine derivative is an oil and will not crystallize. What can I do?

A5: The inability to crystallize can be due to the presence of impurities or the inherent properties of the compound.

  • Ensure High Purity: Even small amounts of impurities can inhibit crystallization. Re-purifying the compound may be necessary.

  • Solvent Screening: Systematically screen a variety of solvents with different polarities.

  • Crystallization Techniques: Try different crystallization methods such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptom: Co-elution of your target compound with impurities.

Possible Cause Solution
Inappropriate Solvent System Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[9]
Column Overload Reduce the amount of crude material loaded onto the column.
Similar Polarity of Compounds Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different chromatography technique like flash chromatography with a steeper gradient.
Issue 2: Product Degradation During Purification

Symptom: Appearance of new, unexpected spots on the TLC plate after chromatography or low final yield despite a clean initial reaction.

Possible Cause Solution
Acid-Catalyzed Degradation on Silica Gel As confirmed by a 2D TLC test, switch to a neutral stationary phase like alumina or use deactivated silica gel.[6]
Thermal Instability Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
Oxidation If the compound is sensitive to air, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Common TLC Solvent Systems for Pyridine Methanamine Derivatives

The following table provides some starting points for developing a TLC solvent system. The optimal system will depend on the specific substituents on your pyridine methanamine derivative.

Solvent System (v/v) Typical Application Notes
Dichloromethane / Methanol (9:1 to 9.5:0.5)For moderately polar derivatives.Addition of 0.5-1% triethylamine can improve peak shape.
Ethyl Acetate / Hexanes (1:1 to 4:1)For less polar derivatives.Addition of 0.5-1% triethylamine is often beneficial.
Chloroform / Methanol / Ammonium Hydroxide (e.g., 80:18:2)For more polar or basic derivatives.The ammonium hydroxide helps to suppress interactions with silica.

Table 2: Comparison of Purification Techniques

Technique Advantages Disadvantages Best Suited For
Column Chromatography (Silica/Alumina) Versatile, applicable to a wide range of compounds.Can lead to peak tailing and degradation for basic compounds.[6][8]General purpose purification.
Acid-Base Extraction Simple, quick, and effective for separating basic compounds from neutral or acidic impurities.[8]Requires the compound to be stable in acidic and basic conditions.Initial work-up to remove non-basic impurities.
Crystallization Can provide very high purity.Not all compounds crystallize easily; can result in lower yields.Final purification step for solid compounds.
Distillation Effective for volatile, thermally stable liquids.Not suitable for non-volatile or thermally sensitive compounds.[8]Purification of liquid pyridine methanamine derivatives.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Additive
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel and suspend it in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude pyridine methanamine derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system (e.g., Hexanes/Ethyl Acetate with 0.5% Triethylamine). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: 2D TLC for Assessing Compound Stability on Silica Gel
  • Spotting: Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[6]

  • First Development: Develop the plate in a suitable solvent system.[6]

  • Drying and Rotation: Remove the plate from the developing chamber, dry it completely, and then rotate it 90 degrees counter-clockwise.[6]

  • Second Development: Develop the plate again in the same solvent system.[6]

  • Visualization and Interpretation: Visualize the plate under UV light or with a suitable stain. Stable compounds will appear on a 45-degree diagonal line. Any spots appearing below this diagonal indicate degradation products formed during chromatography on the silica.[6]

Mandatory Visualization

Purification_Workflow start Crude Product workup Aqueous Work-up (Acid/Base Extraction) start->workup chromatography Column Chromatography workup->chromatography crystallization Crystallization / Distillation chromatography->crystallization pure_product Pure Product crystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General workflow for the purification of pyridine methanamine derivatives.

Troubleshooting_Chromatography start Peak Tailing? solution1 Add Triethylamine to Eluent start->solution1 Yes end Improved Separation start->end No check1 Tailing Persists? solution1->check1 solution2 Use Alumina or Deactivated Silica check1->solution2 Yes check1->end No solution2->end

Caption: Decision tree for troubleshooting peak tailing in column chromatography.

References

Technical Support Center: Scaling Up (6-Methylpyridin-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of (6-Methylpyridin-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are commonly considered for the industrial production of this compound:

  • Reductive Amination of 6-Methylpyridine-3-carbaldehyde: This is a widely used method involving the reaction of 6-methylpyridine-3-carbaldehyde with an amine source, typically ammonia or a protected form, in the presence of a reducing agent.[1][2]

  • Reduction of 6-Methylnicotinonitrile: This route involves the catalytic hydrogenation of 6-methylnicotinonitrile to yield the desired primary amine.

Q2: What are the critical process parameters to monitor during the scale-up of the reductive amination process?

A2: When scaling up the reductive amination of 6-methylpyridine-3-carbaldehyde, it is crucial to monitor and control the following parameters:

  • Temperature: Exothermic reactions can lead to runaway conditions. Precise temperature control is vital for safety and to minimize side-product formation.

  • Pressure: Particularly when using gaseous ammonia and hydrogen, maintaining the optimal pressure is key for reaction kinetics and safety.

  • Rate of Addition: The controlled addition of reagents, especially the reducing agent, is critical to manage the reaction exotherm and prevent localized high concentrations that can lead to side reactions.

  • Agitation: Efficient mixing is necessary to ensure homogeneity and proper mass transfer, which is crucial for consistent product quality and yield.

Q3: What are the potential genotoxic impurities to be aware of during synthesis?

A3: Certain reagents used in related syntheses, such as methanesulfonic acid, have the potential to form alkylating agents that are considered genotoxic impurities.[3][4] It is crucial to select synthetic routes that avoid such reagents or to have robust purification methods and analytical controls in place to ensure the final product is free from these impurities.

Troubleshooting Guides

Issue 1: Low Yield and Purity in Reductive Amination

Problem: You are experiencing low yields and observing multiple impurities in your crude this compound when scaling up the reductive amination of 6-methylpyridine-3-carbaldehyde.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Imine Formation Ensure the complete formation of the intermediate imine before adding the reducing agent. This can be achieved by allowing the aldehyde and amine source to react for a sufficient time. Monitoring the reaction by techniques like IR or NMR spectroscopy can confirm imine formation.
Side Reactions Over-reduction of the pyridine ring or the formation of secondary and tertiary amines are common side reactions. Optimize the choice and stoichiometry of the reducing agent. Milder reducing agents and careful control of reaction conditions can minimize these byproducts.
Catalyst Deactivation If using a heterogeneous catalyst for reduction, ensure it is not poisoned by impurities in the starting materials or solvents. Using high-purity reagents is essential.
Poor Mass Transfer Inadequate agitation in a large reactor can lead to localized "hot spots" and incomplete reactions. Ensure the agitation speed is optimized for the reactor geometry and scale.
Issue 2: Challenges in Product Isolation and Purification

Problem: You are facing difficulties in isolating pure this compound from the reaction mixture at a large scale, leading to product loss and high impurity levels.

Possible Causes and Solutions:

Cause Troubleshooting Step
Emulsion Formation during Workup Amines can act as surfactants, leading to persistent emulsions during aqueous workup. To break emulsions, try adding brine, adjusting the pH, or filtering through a bed of diatomaceous earth.
Product Volatility The product may be volatile, leading to losses during solvent removal under high vacuum and elevated temperatures. Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize losses.
Co-distillation with Solvents The product might co-distill with the reaction or extraction solvents. Select solvents with significantly different boiling points from the product.
Formation of Salts The amine product can form salts with acidic byproducts or reagents, complicating extraction. A basic workup is typically required to liberate the free amine before extraction.

Experimental Protocols

Protocol 1: Reductive Amination of 6-Methylpyridine-3-carbaldehyde

This protocol is a general guideline and may require optimization for specific equipment and scale.

  • Imine Formation:

    • Charge the reactor with 6-methylpyridine-3-carbaldehyde and a suitable solvent (e.g., methanol, ethanol).

    • Introduce the ammonia source (e.g., aqueous ammonia, ammonium acetate) to the reactor.

    • Stir the mixture at a controlled temperature (e.g., 20-25°C) until imine formation is complete (monitor by TLC or in-process analytics).

  • Reduction:

    • Cool the reaction mixture to a lower temperature (e.g., 0-5°C).

    • Slowly add the reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature within the desired range.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Workup and Isolation:

    • Quench the reaction carefully with water.

    • Adjust the pH of the aqueous layer to basic (e.g., pH > 10) using a suitable base (e.g., sodium hydroxide).

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., sodium sulfate), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to achieve the desired purity.

Visualizations

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: 6-Methylpyridine-3-carbaldehyde & Ammonia Source imine_formation Imine Formation start->imine_formation reduction Reduction with Reducing Agent imine_formation->reduction quench Quench Reaction reduction->quench ph_adjust pH Adjustment (Basic) quench->ph_adjust extraction Solvent Extraction ph_adjust->extraction drying Drying & Filtration extraction->drying concentration Solvent Concentration drying->concentration purification Vacuum Distillation / Chromatography concentration->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_imine Check Imine Formation start->check_imine check_side_reactions Analyze for Side Reactions check_imine->check_side_reactions Complete incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Incomplete check_catalyst Evaluate Catalyst Activity check_side_reactions->check_catalyst Not Detected side_products Presence of Side Products check_side_reactions->side_products Detected catalyst_issue Catalyst Deactivation check_catalyst->catalyst_issue Low Activity solution_imine Solution: Increase reaction time/temperature for imine formation incomplete_imine->solution_imine solution_side_reactions Solution: Optimize reducing agent and conditions side_products->solution_side_reactions solution_catalyst Solution: Use fresh/higher purity catalyst and reagents catalyst_issue->solution_catalyst

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities during the synthesis of (6-Methylpyridin-3-yl)methanamine. The following information is intended to aid in troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 6-methylnicotinonitrile. This process typically employs a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.

Q2: What are the primary impurities observed in this reaction?

A2: The major impurities are secondary and tertiary amines formed through side reactions.[1] These are bis((6-methylpyridin-3-yl)methyl)amine (secondary amine) and tris((6-methylpyridin-3-yl)methyl)amine (tertiary amine). Unreacted 6-methylnicotinonitrile and partially hydrogenated intermediates, such as the corresponding imine, can also be present.

Q3: How can the formation of secondary and tertiary amine impurities be minimized?

A3: The formation of these impurities can be suppressed by adjusting reaction conditions. Key strategies include the use of a suitable catalyst, the addition of ammonia or a basic co-catalyst, and optimization of temperature and pressure.[1][2] Running the reaction in the presence of ammonia helps to shift the equilibrium away from the formation of secondary and tertiary amines by reacting with the intermediate imine.

Q4: I am experiencing low yields. What are the likely causes?

A4: Low yields can stem from several factors including incomplete reaction, catalyst deactivation, or suboptimal reaction conditions. Ensure the purity of your starting materials and the activity of your catalyst. Optimization of hydrogen pressure, temperature, and reaction time is crucial for driving the reaction to completion.

Q5: What are the recommended purification methods for this compound?

A5: Purification can typically be achieved through distillation under reduced pressure. Given the basic nature of the product and impurities, acid-base extraction can also be an effective preliminary purification step. In some cases, the product can be isolated and purified as a hydrochloride salt by crystallization.[3]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions for the synthesis of this compound via catalytic hydrogenation of 6-methylnicotinonitrile.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Primary Amine - Incomplete reaction. - Catalyst deactivation by impurities (e.g., sulfur or nitrogen compounds).[4] - Suboptimal temperature or hydrogen pressure.- Increase reaction time or temperature within the recommended range. - Ensure high purity of 6-methylnicotinonitrile and solvent. - Increase hydrogen pressure to favor the hydrogenation of the imine intermediate. - Use a fresh or more active catalyst.
High Levels of Secondary/Tertiary Amine Impurities - Reaction of the intermediate imine with the primary amine product.[1] - High reaction temperature favoring side reactions. - Absence of a selectivity-enhancing additive.- Add ammonia or a basic co-catalyst to the reaction mixture.[5] - Optimize the reaction temperature; lower temperatures often favor primary amine formation. - Choose a catalyst known for high selectivity towards primary amines, such as cobalt boride.[1]
Presence of Unreacted Starting Material (6-methylnicotinonitrile) - Insufficient catalyst loading. - Low hydrogen pressure. - Short reaction time.- Increase the catalyst-to-substrate ratio. - Increase the hydrogen pressure. - Extend the reaction duration and monitor by techniques like GC or TLC.
Difficulty in Product Isolation - Product and impurities have similar boiling points. - Formation of azeotropes with the solvent.- Utilize fractional distillation under high vacuum. - Convert the primary amine to its hydrochloride salt for selective crystallization.[3] - Employ column chromatography with a suitable stationary and mobile phase.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Methylnicotinonitrile using Raney Nickel

This protocol provides a general guideline for the synthesis of this compound. Optimization for specific laboratory conditions may be required.

Materials:

  • 6-methylnicotinonitrile

  • Raney Nickel (activated, slurry in water or ethanol)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol) or anhydrous ammonia gas

  • Hydrogen gas

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure autoclave, add 6-methylnicotinonitrile and the solvent (e.g., anhydrous ethanol).

  • Carefully add the Raney Nickel slurry under an inert atmosphere (e.g., Nitrogen or Argon). The typical catalyst loading is 5-10% by weight relative to the nitrile.

  • Add the ammonia solution to the mixture. The concentration of ammonia can be optimized to maximize the yield of the primary amine.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent during filtration.

  • The solvent can be removed from the filtrate by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Visualizations

Reaction Pathway and Impurity Formation

Reaction_Pathway A 6-Methylnicotinonitrile B Iminium Intermediate A->B + 2H₂ (Catalyst) C This compound (Primary Amine - Desired Product) B->C + H₂ D bis((6-Methylpyridin-3-yl)methyl)amine (Secondary Amine Impurity) B->D + Primary Amine (C) - NH₃ E tris((6-Methylpyridin-3-yl)methyl)amine (Tertiary Amine Impurity) D->E + Iminium Intermediate (B) - H₂

Caption: Formation of primary, secondary, and tertiary amines from 6-methylnicotinonitrile.

Troubleshooting Workflow for Impurity Minimization

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Product Purity (GC/LC-MS) start->check_purity high_purity Product Meets Specification check_purity->high_purity Purity > 99% troubleshoot High Impurity Levels Detected check_purity->troubleshoot Purity < 99% check_impurities Identify Major Impurities troubleshoot->check_impurities secondary_tertiary Secondary/Tertiary Amines check_impurities->secondary_tertiary Amines unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Nitrile optimize_conditions Optimize Reaction Conditions secondary_tertiary->optimize_conditions unreacted_sm->optimize_conditions add_nh3 Add Ammonia or Base optimize_conditions->add_nh3 lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_catalyst Change Catalyst optimize_conditions->change_catalyst increase_h2 Increase H₂ Pressure optimize_conditions->increase_h2 increase_time Increase Reaction Time/Catalyst Load optimize_conditions->increase_time re_run Re-run Reaction add_nh3->re_run lower_temp->re_run change_catalyst->re_run increase_h2->re_run increase_time->re_run re_run->check_purity

Caption: A logical workflow for troubleshooting and minimizing impurities.

References

Validation & Comparative

Comparative Analysis of (6-Methylpyridin-3-yl)methanamine and Structural Isomers: An NMR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (6-Methylpyridin-3-yl)methanamine and its structurally isomeric alternatives, 3-(aminomethyl)pyridine and 2-amino-6-methylpyridine. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes data from its isomers to provide a valuable comparative framework for researchers working with these compounds.

Data Presentation: NMR and Mass Spectrometry Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and its selected alternatives.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound N/ANo experimental data available. Predicted shifts would be similar to 3-(aminomethyl)pyridine with an additional singlet for the methyl group.
3-(Aminomethyl)pyridine [1][2]CDCl₃8.52 (s, 1H), 7.66 (d, J=7.8 Hz, 1H), 7.26 (dd, J=7.8, 4.8 Hz, 1H), 3.89 (s, 2H), 1.54 (s, 2H, NH₂)
DMSO-d₆8.75 (d, J=2.0 Hz, 1H), 8.59 (d, J=1.7 Hz, 1H), 7.88 (dt, J=7.8, 1.7 Hz, 1H), 7.42 (dd, J=7.8, 4.9 Hz, 1H), 3.85 (s, 2H), 2.06 (s, 2H, NH₂)
2-Amino-6-methylpyridine [3]CDCl₃7.14 (t, J=7.7 Hz, 1H), 6.32 (d, J=7.3 Hz, 1H), 6.13 (d, J=8.1 Hz, 1H), 5.23 (s, 2H, NH₂), 2.28 (s, 3H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shifts (δ, ppm)
This compound N/ANo experimental data available.
3-(Aminomethyl)pyridine N/ANo experimental data available in the search results.
2-Amino-6-methylpyridine [4]N/A¹³C NMR spectral data is mentioned to be available but specific chemical shifts are not provided in the search results.

Table 3: Mass Spectrometry Data Comparison

CompoundIonization ModeMolecular FormulaMolecular Weight ( g/mol )Key m/z Values
This compound [5][6]N/AC₇H₁₀N₂122.17Exact Mass: 122.0844
3-(Aminomethyl)pyridine [2]Electron IonizationC₆H₈N₂108.14108 (M+), 107, 80, 79
2-Amino-6-methylpyridine [4][7]Electron IonizationC₆H₈N₂108.14122 (M+), 108, 80, 81

Experimental Protocols

Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300-600 MHz) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication if necessary.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the analyte (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If necessary, derivatize the amine to improve volatility and thermal stability.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (for EI).

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the analyte (typically 1 µg/mL to 1 ng/mL) in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).

LC-MS Parameters (Typical for ESI):

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Temperature: 300-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-50 psi.

  • Mass Range: Scan from m/z 50 to 500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative analysis of these aminopyridine derivatives.

analytical_workflow Analytical Workflow for Aminopyridine Comparison cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Evaluation Sample1 This compound NMR NMR Spectroscopy (1H and 13C) Sample1->NMR MS Mass Spectrometry (EI or ESI) Sample1->MS Sample2 3-(Aminomethyl)pyridine Sample2->NMR Sample2->MS Sample3 2-Amino-6-methylpyridine Sample3->NMR Sample3->MS NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data Mass Spectral Analysis - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Comparative Guide - Data Tables - Structural Isomer Effects NMR_Data->Comparison MS_Data->Comparison

Caption: Logical workflow for the comparative analysis of aminopyridine isomers.

References

Comparative Analysis of (6-Methylpyridin-3-yl)methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-methylpyridin-3-yl)methanamine scaffold is a key structural motif in a variety of pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas, including oncology, neuroscience, and infectious diseases. This guide provides a comparative analysis of the characterization and biological activities of selected this compound derivatives, supported by experimental data from peer-reviewed literature.

Physicochemical and Biological Activity Data

The following table summarizes the physicochemical properties of the parent compound, this compound, and the biological activity of a series of its N-aryl amide derivatives investigated as metabotropic glutamate receptor 5 (mGluR5) antagonists. The data highlights the structure-activity relationship (SAR) of these compounds.

Compound IDMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountTargetIn Vitro Potency (IC₅₀, nM)
This compound C₇H₁₀N₂122.17[1]0.712--
Derivative 1 (N-(6-methylpyridin-3-yl)-3-cyanobenzamide) C₁₄H₁₁N₃O237.261.913mGluR5560
Derivative 2 (N-(6-methylpyridin-3-yl)-4-cyanobenzamide) C₁₄H₁₁N₃O237.261.913mGluR5>10000
Derivative 3 (N-(6-methylpyridin-3-yl)-3-fluorobenzamide) C₁₃H₁₁FN₂O230.242.112mGluR51800
Derivative 4 (N-(6-methylpyridin-3-yl)-4-fluorobenzamide) C₁₃H₁₁FN₂O230.242.112mGluR53200
Derivative 5 (N-(6-methylpyridin-3-yl)-3-chlorobenzamide) C₁₃H₁₁ClN₂O246.702.612mGluR5980
Derivative 6 (N-(6-methylpyridin-3-yl)-4-chlorobenzamide) C₁₃H₁₁ClN₂O246.702.612mGluR52100

Experimental Protocols

General Synthesis of N-Aryl Amide Derivatives of this compound

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 3-cyanobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted benzoic acid (1.2 equivalents) in anhydrous DMF, EDC (1.5 equivalents) and HOBt (1.2 equivalents) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 equivalent) and DIPEA (3.0 equivalents) are added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl amide derivative.

In Vitro mGluR5 Antagonist Activity Assay

Cell Line:

  • HEK293 cells stably expressing human mGluR5.

Assay Principle: This assay measures the ability of the test compounds to inhibit the glutamate-induced calcium mobilization in HEK293 cells expressing mGluR5.

Procedure:

  • Cell Preparation: HEK293-hmGluR5 cells are seeded in 96-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. The test compounds, at various concentrations, are added to the wells and incubated for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Glutamate (EC₈₀ concentration) is added to each well to stimulate the receptor, and the resulting fluorescence signal, indicative of intracellular calcium levels, is measured.

  • Data Analysis: The percentage of inhibition of the glutamate-induced signal is calculated for each compound concentration. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified mGluR5 signaling pathway and a general workflow for the synthesis and evaluation of this compound derivatives.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR5 Activates Derivative This compound Derivative (Antagonist) Derivative->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials: This compound & Substituted Benzoic Acids Reaction Amide Coupling (EDC, HOBt, DIPEA) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assay (e.g., mGluR5 Calcium Mobilization) Characterization->InVitro DataAnalysis Data Analysis (IC₅₀ Determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

References

A Comparative Guide to the Synthesis of (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (6-Methylpyridin-3-yl)methanamine is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of three primary synthetic routes to this amine, offering a juxtaposition of their respective yields, reaction conditions, and reagent requirements. The information is supported by experimental data from analogous transformations, providing a solid foundation for methodological selection.

Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound is contingent on factors such as scale, available equipment, and cost. Below is a summary of quantitative data for three common routes: catalytic hydrogenation of 6-methylnicotinonitrile, reduction of 6-methylnicotinamide, and reductive amination of 6-methylpyridine-3-carbaldehyde.

ParameterRoute 1: Catalytic Hydrogenation of 6-MethylnicotinonitrileRoute 2: Reduction of 6-MethylnicotinamideRoute 3: Reductive Amination of 6-Methylpyridine-3-carbaldehyde
Starting Material 6-Methylnicotinonitrile6-Methylnicotinamide6-Methylpyridine-3-carbaldehyde
Key Reagents H₂, Raney Nickel (or other catalysts like Pd/C)Lithium aluminum hydride (LiAlH₄) or Borane (BH₃)NH₃, Sodium triacetoxyborohydride (NaBH(OAc)₃) or H₂/Catalyst
Reported Yield 70-90% (typical for nitrile hydrogenation)60-80% (typical for amide reduction)60-85% (typical for reductive amination)
Product Purity Generally high, requires filtration and solvent removalHigh, requires careful workup to remove aluminum or boron saltsGood, requires chromatographic purification in many cases
Reaction Conditions 25-100 °C, 1-50 atm H₂ pressure, 4-24 hours0 °C to reflux, 2-12 hoursRoom temperature, 6-24 hours
Key By-products Secondary and tertiary amines (can be minimized)Unreacted starting materialDi- and tri-alkylation products
Environmental Impact Use of flammable H₂ gas and pyrophoric catalystsUse of pyrophoric and water-reactive metal hydrides, generation of metal salt wasteUse of halogenated solvents and borohydride reagents

Synthetic Route Diagrams

The logical flow of the three synthetic routes is depicted in the following diagrams.

Synthesis_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Amide Reduction cluster_2 Route 3: Reductive Amination 6-Methylnicotinonitrile 6-Methylnicotinonitrile Product_1 This compound 6-Methylnicotinonitrile->Product_1 H₂, Raney Ni Ethanol/NH₃ 6-Methylnicotinamide 6-Methylnicotinamide Product_2 This compound 6-Methylnicotinamide->Product_2 1. LiAlH₄, THF 2. H₂O 6-Methylpyridine-3-carbaldehyde 6-Methylpyridine-3-carbaldehyde Product_3 This compound 6-Methylpyridine-3-carbaldehyde->Product_3 NH₃, NaBH(OAc)₃ DCE

A comparison of three synthetic routes to this compound.

Experimental_Workflow Start Select Starting Material Hydrogenation Catalytic Hydrogenation (Route 1) Start->Hydrogenation Reduction Amide Reduction (Route 2) Start->Reduction Reductive_Amination Reductive Amination (Route 3) Start->Reductive_Amination Reaction Reaction under Specific Conditions Hydrogenation->Reaction Reduction->Reaction Reductive_Amination->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

A generalized experimental workflow for the synthesis of the target molecule.

Experimental Protocols

This section provides detailed methodologies for the three synthetic routes.

Route 1: Catalytic Hydrogenation of 6-Methylnicotinonitrile

This method is a robust and scalable approach for the synthesis of this compound. The use of ammonia in the reaction mixture helps to suppress the formation of secondary and tertiary amine by-products.

Materials:

  • 6-Methylnicotinonitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia (gas or saturated solution in ethanol)

  • Hydrogen gas

  • Diatomaceous earth (for filtration)

Procedure:

  • A high-pressure reactor is charged with 6-methylnicotinonitrile (1.0 eq), anhydrous ethanol, and a catalytic amount of Raney Nickel (approximately 5-10 wt% of the nitrile).

  • The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia to a pressure of 1-5 atm.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (typically 10-50 atm).

  • The reaction mixture is stirred and heated to a temperature between 50-100 °C.

  • The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by techniques such as TLC or GC-MS.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Route 2: Reduction of 6-Methylnicotinamide with Lithium Aluminum Hydride

This route offers a powerful method for the reduction of the amide to the amine, although it requires careful handling of the pyrophoric lithium aluminum hydride.

Materials:

  • 6-Methylnicotinamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 6-methylnicotinamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • The resulting granular precipitate is stirred for 30 minutes and then filtered off. The filter cake is washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Route 3: Reductive Amination of 6-Methylpyridine-3-carbaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines in a laboratory setting. This one-pot procedure is convenient and often provides good yields.[1]

Materials:

  • 6-Methylpyridine-3-carbaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-methylpyridine-3-carbaldehyde (1.0 eq) in DCE is added a solution of ammonia in methanol (2.0-3.0 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 6-24 hours, with progress monitored by TLC or LC-MS.[1]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • The layers are separated, and the aqueous layer is extracted with DCE or another suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.[1]

Conclusion

The synthesis of this compound can be successfully achieved through several distinct routes. For large-scale production, the catalytic hydrogenation of 6-methylnicotinonitrile stands out as a highly efficient and economical choice, provided the necessary high-pressure equipment is available. The reduction of 6-methylnicotinamide with lithium aluminum hydride is a reliable laboratory-scale method, though it requires stringent anhydrous conditions and careful handling of the reducing agent. Finally, the reductive amination of 6-methylpyridine-3-carbaldehyde offers a versatile and convenient one-pot procedure that is well-suited for medicinal chemistry applications and the synthesis of amine libraries. The ultimate choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including scale, cost, safety, and environmental considerations.

References

Biological activity of (6-Methylpyridin-3-yl)methanamine vs analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of (6-Methylpyridin-3-yl)methanamine and Its Analogs

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents. This compound serves as a versatile building block for synthesizing a diverse range of biologically active compounds. This guide provides a comparative overview of the biological activities of its analogs, focusing on their anticancer, antimicrobial, and neuroprotective potential. The information is compiled from various studies to highlight structure-activity relationships (SAR) and guide future research.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various pyridine derivatives. It is important to note that the data has been compiled from different studies and is presented to illustrate the potential of this class of compounds rather than a direct head-to-head comparison under identical conditions.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassRepresentative Structure/ModificationTarget Cell LineIC50 (µM)Reference
Pyridin-3-yl pyrimidinesAniline with halogen substituentsK562 (Leukemia)Potent activity reported[1]
Pyridine-Ureas3-CF3 substitution on phenylureaMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)[2]
Pyridine-Ureas4-Cl substitution on phenylureaMCF-7 (Breast Cancer)3.03 (48h), 1.52 (72h)[2]
6-(pyridin-3-yl) quinazolin-4(3H)-oneVariesHCC827 (NSCLC)1.12 - 1.20[3]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideVariesA549 (Lung Cancer)As low as 0.229[4]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substituents on linked aromatic rings play a crucial role in determining the anticancer potency. For instance, in pyridine-urea derivatives, electron-withdrawing groups like trifluoromethyl at the meta position of the phenylurea moiety significantly enhance activity against breast cancer cells.[2]

  • For pyridin-3-yl pyrimidines, the presence of halogen substituents on an aniline moiety appears to be important for inhibitory activity against Bcr-Abl.[1]

  • The core pyridine structure is a key pharmacophore that can be elaborated with other heterocyclic systems, such as quinazolinones and pyrimidines, to yield potent anticancer agents.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

In Vitro Anticancer Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound analogs (test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analogs (test compounds)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive and negative controls

Procedure:

  • Compound Dilution: The test compounds are serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Several pyridine derivatives have been shown to exert their anticancer effects by modulating this pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream_Effectors Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Proliferation Proliferation Downstream_Effectors->Proliferation Growth Growth Downstream_Effectors->Growth Apoptosis_Inhibition Apoptosis Inhibition Downstream_Effectors->Apoptosis_Inhibition Pyridine_Derivative This compound Analog Pyridine_Derivative->PI3K Inhibits Pyridine_Derivative->Akt Inhibits

References

Comparative Analysis of (6-Methylpyridin-3-yl)methanamine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (6-Methylpyridin-3-yl)methanamine scaffold. The information presented herein is curated from preclinical research and is intended to inform drug discovery and development efforts by highlighting key structural modifications that influence biological activity at various targets. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the SAR landscape for this chemical series.

I. Activity at Metabotropic Glutamate Receptor 5 (mGluR5)

Derivatives of the this compound core have been investigated as antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), a G-protein coupled receptor implicated in a variety of central nervous system disorders. The following data, extracted from studies on N-(6-Methylpyridin-yl)-substituted aryl amides, illustrates the impact of structural modifications on receptor affinity and functional potency.

Quantitative SAR Data: N-(6-Methylpyridin-yl)-Substituted Aryl Amides as mGluR5 Antagonists

The following table summarizes the in vitro activity of a series of amide derivatives, highlighting the importance of substitutions on the aryl ring.

Compound IDR Group (Aryl Moiety)mGluR5 Binding Affinity (Ki, nM)mGluR5 Functional Antagonism (IC50, nM)
1 Phenyl>10,000>10,000
2 3-Methoxyphenyl1,2002,300
3 3-Chlorophenyl350580
4 3-Cyanophenyl85150
5 4-Cyanophenyl220410
6 3,4-Dichlorophenyl180320

Data presented is a representative compilation from published studies. Actual values may vary based on specific experimental conditions.

SAR Summary for mGluR5 Antagonists:

  • Aryl Substitution is Key: Unsubstituted phenyl rings (Compound 1) show negligible activity.

  • Electron-Withdrawing Groups Enhance Potency: The introduction of electron-withdrawing groups on the aryl ring, such as chloro (Compound 3) and cyano (Compounds 4 and 5), significantly improves both binding affinity and functional antagonism.

  • Positional Isomers Matter: A cyano group at the 3-position of the phenyl ring (Compound 4) results in higher potency compared to the 4-position (Compound 5), suggesting a specific interaction within the receptor's binding pocket.

  • Multiple Substitutions Can Be Favorable: Dichloro substitution (Compound 6) also confers potent antagonism.

II. Activity at Nicotinic Acetylcholine Receptors (nAChRs)

Qualitative SAR Summary for nAChR Ligands:

  • The Pyridine Nitrogen is a Key Pharmacophoric Element: The nitrogen atom in the pyridine ring is crucial for interaction with the nAChR binding site, often forming a key hydrogen bond or ionic interaction.

  • The Methyl Group at the 6-Position Influences Selectivity: The presence and nature of substituents at the 6-position of the pyridine ring can modulate the subtype selectivity of the ligand for different nAChR subtypes (e.g., α4β2 vs. α7).

  • The Methanamine Side Chain is a Versatile Linker: The aminomethyl group at the 3-position serves as a linker to which various other chemical moieties can be attached. The nature, size, and conformation of these moieties significantly impact the binding affinity and functional activity (agonist, partial agonist, or antagonist).

  • Amine Substitution: Substitution on the nitrogen of the methanamine group can influence potency and pharmacokinetic properties. Secondary and tertiary amines, as well as the formation of amides or ureas, are common modifications.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

mGluR5 Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing human mGluR5.

    • Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

    • Non-specific binding control: 10 µM MPEP.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]MPEP (e.g., 1-2 nM).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGluR5 Functional Assay (Calcium Fluorescence)

This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an mGluR5 agonist.

  • Materials:

    • HEK293 cells stably expressing human mGluR5.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • mGluR5 agonist: Glutamate or Quisqualate.

    • Fluorescence plate reader.

  • Procedure:

    • Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for 10-20 minutes.

    • Stimulate the cells with a fixed concentration of an mGluR5 agonist (typically the EC80 concentration).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response) by fitting the concentration-response data to a sigmoidal dose-response curve.

IV. Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental evaluation of this compound derivatives.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold This compound Mod1 Pyridine Ring Substitution Scaffold->Mod1 is modified by Mod2 Amine Modification (R-NH-R') Scaffold->Mod2 is modified by Mod3 Aryl Group Addition Scaffold->Mod3 is modified by Outcome1 Altered Potency (IC50/EC50) Mod1->Outcome1 Outcome2 Modified Receptor Selectivity Mod1->Outcome2 Mod2->Outcome1 Outcome3 Changes in Functional Activity (Agonist/Antagonist) Mod2->Outcome3 Outcome4 Improved Pharmacokinetics Mod2->Outcome4 Mod3->Outcome1 Mod3->Outcome2

Caption: Logical relationship between the core scaffold, structural modifications, and biological outcomes in the SAR of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis A Design Analogs B Synthesize Derivatives A->B C Purify & Characterize B->C D Primary Binding Assay (e.g., Radioligand Displacement) C->D Test Compounds E Functional Assay (e.g., Calcium Flux, Electrophysiology) D->E F Determine IC50 / EC50 E->F G Establish SAR F->G Generate Data H Select Lead Compounds G->H

Caption: A generalized experimental workflow for the SAR screening of novel this compound derivatives.

mGluR5_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Ligand Glutamate (Agonist) mGluR5 mGluR5 Ligand->mGluR5 activates Antagonist This compound Derivative (Antagonist) Antagonist->mGluR5 blocks Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC

Caption: Simplified signaling pathway of the mGluR5 receptor, indicating the point of action for antagonist derivatives of this compound.

Validating the Mechanism of Action for (6-Methylpyridin-3-yl)methanamine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of (6-Methylpyridin-3-yl)methanamine compounds as modulators of nicotinic acetylcholine receptors (nAChRs). Due to the limited publicly available pharmacological data for this specific compound, this document outlines the established methodologies and presents comparative data for known nAChR modulators to serve as a benchmark for future experimental validation.

Hypothesized Mechanism of Action

Based on the structural similarity of this compound to known nicotinic ligands, it is postulated that these compounds act as modulators of nAChRs. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Upon activation by agonists like acetylcholine or nicotine, nAChRs allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the activation of downstream signaling pathways.

The primary signaling cascades initiated by nAChR activation, particularly through calcium influx, are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. These pathways are integral to various cellular processes, including cell survival, proliferation, and synaptic plasticity.

Comparative Performance of nAChR Modulators

To provide a context for the validation of this compound compounds, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of well-characterized nAChR agonists and antagonists at different nAChR subtypes. This data is essential for comparing the potency and selectivity of novel compounds.

Table 1: Binding Affinity (Ki) of nAChR Agonists and Antagonists

CompoundnAChR SubtypeKi (nM)Compound Type
Nicotineα4β20.5 - 10Agonist
α71,000 - 10,000Agonist
Vareniclineα4β20.1 - 1Partial Agonist
α7300 - 500Partial Agonist
Dihydro-β-erythroidine (DHβE)α4β21 - 20Antagonist
α7>10,000Antagonist
Mecamylamineα3β410 - 50Antagonist
α7100 - 500Antagonist

Table 2: Functional Potency (EC50/IC50) of nAChR Modulators

CompoundnAChR SubtypeEC50/IC50 (nM)Effect
Acetylcholineα4β2100 - 1,000Agonist
α710,000 - 100,000Agonist
Epibatidineα4β20.01 - 0.1Agonist
α71 - 10Agonist
Methyllycaconitine (MLA)α70.1 - 1Antagonist
PNU-120596α7100 - 1,000Positive Allosteric Modulator

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of this compound compounds, a series of in vitro experiments are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for various nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Radioligand: Use a radiolabeled nAChR ligand with high affinity for the subtype of interest (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effect (agonist, antagonist, or modulator) of the compound on nAChR ion channel activity and determine its potency (EC50 or IC50).

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the nAChR subtype of interest.

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • Compound Application:

    • Agonist activity: Apply the this compound compound alone to determine if it evokes a current.

    • Antagonist activity: Co-apply the compound with a fixed concentration of the agonist to measure the inhibition of the agonist-evoked current.

    • Modulator activity: Pre-apply the compound followed by co-application with the agonist to assess potentiation or inhibition.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Calcium Imaging Assays

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound application, providing a functional readout of nAChR activation.

Methodology:

  • Cell Loading: Load cells expressing the target nAChR subtype with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells.

  • Compound Application: Apply the this compound compound and/or a known nAChR agonist.

  • Fluorescence Measurement: Continuously monitor the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the magnitude of the calcium response and generate concentration-response curves to calculate EC50 values.

Visualization of Key Processes

To aid in the conceptualization of the experimental workflow and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for MoA Validation start Synthesize this compound Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay patch_clamp Patch-Clamp Electrophysiology (Determine EC50/IC50) start->patch_clamp calcium_imaging Calcium Imaging Assay (Functional Screen) start->calcium_imaging data_analysis Data Analysis & Comparison binding_assay->data_analysis patch_clamp->data_analysis calcium_imaging->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Caption: A typical experimental workflow for validating the mechanism of action.

G cluster_pathway nAChR Signaling Pathway ligand This compound (Hypothesized Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR ca_influx Ca²⁺ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k mapk MAPK ca_influx->mapk akt Akt pi3k->akt cellular_response Cellular Response (Survival, Plasticity) akt->cellular_response mapk->cellular_response

Caption: The hypothesized nAChR signaling pathway.

Comparative Analysis of Pyridine-Based MmpL3 Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, experimental validation, and mechanisms of action of emerging pyridine-containing MmpL3 inhibitors.

The quest for novel antitubercular agents has identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a highly promising target. MmpL3, an essential transporter protein in Mycobacterium tuberculosis, plays a critical role in the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts this vital process, leading to bacterial cell death.[1] This has spurred the development of numerous MmpL3 inhibitors, with several pyridine-containing scaffolds demonstrating potent activity. This guide provides a comparative overview of these pyridine-based inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.

Performance Comparison of Pyridine-Based MmpL3 Inhibitors

A variety of pyridine-containing scaffolds have been investigated for their inhibitory activity against MmpL3. The following tables summarize the in vitro performance of representative compounds from prominent pyridine-based series. The data includes Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv, cytotoxicity (IC50) against Vero cells, and in some cases, metabolic stability.

Table 1: Pyridine-2-Methylamine Derivatives

This class of compounds has shown remarkable potency against both drug-sensitive and multi-drug-resistant (MDR) strains of M. tuberculosis.[2][3]

CompoundMIC (µg/mL) vs H37RvIC50 (µg/mL) vs Vero CellsMetabolic Stability (CLint, µL/min/mg)
Compound 21 0.5 - 1≥ 16Not Reported
Compound 25 0.5 - 1≥ 16Not Reported
Compound 30 0.5 - 1≥ 16Not Reported
Compound 62 0.016≥ 1628

Table 2: Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another significant class of MmpL3 inhibitors, with several compounds exhibiting potent antitubercular activity.[4]

CompoundMIC (µg/mL) vs H37RvIC50 (µg/mL) vs Human Embryonic Kidney Cells
IPA-6 0.05>3.125
IPA-9 0.4>3.125
IPS-1 0.4>3.125

Table 3: Quinazolinone-Based Pyridine Derivatives

This scaffold combines the quinazolinone and pyridine moieties, leading to compounds with promising activity against both drug-sensitive and drug-resistant M. tuberculosis strains.[5][6]

CompoundMIC (µM) vs H37RvCytotoxicity vs Vero Cells
Compound 4e 0.31 - 19.13Not toxic at highest concentration tested
Compound 4f 0.31 - 19.13Not toxic at highest concentration tested

Mechanism of Action and Inhibition

MmpL3 functions as a transporter, facilitating the movement of TMM from the cytoplasm, across the inner membrane of Mycobacterium tuberculosis, to the periplasm.[7][8] In the periplasm, TMM is utilized by the antigen 85 complex to synthesize essential cell wall components like trehalose dimycolate (TDM) and mycolated arabinogalactan. Pyridine-based inhibitors are believed to bind to MmpL3, obstructing the TMM transport channel and leading to the accumulation of TMM in the cytoplasm and ultimately, cell death.[1]

MmpL3_Inhibition cluster_inhibitor TMM_precursors TMM Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM MmpL3 MmpL3 Transporter TMM Channel TMM->MmpL3:port Transport TMM_periplasm TMM MmpL3:port->TMM_periplasm Ag85 Antigen 85 Complex TMM_periplasm->Ag85 Cell_Wall Cell Wall Components (TDM, Mycolated AG) Ag85->Cell_Wall Synthesis Inhibitor Pyridine-Based Inhibitor Inhibitor->MmpL3:port Blocks

Mechanism of MmpL3 and its inhibition by pyridine-based compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyridine-based MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of a compound's potency. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[2]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • Following incubation, add Alamar Blue or resazurin solution to each well.

  • Incubate for an additional 24 hours.

  • Assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay

Evaluating the toxicity of compounds against mammalian cells is a critical step in drug development to ensure selectivity for the bacterial target. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

Materials:

  • Vero cells (or other mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the Vero cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its pharmacokinetic properties.[11][12][13]

Materials:

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_adme ADME Profiling cluster_lead_optimization Lead Optimization Synthesis Pyridine-Based Compound Synthesis MIC_Assay MIC Determination (vs. M. tb H37Rv) Synthesis->MIC_Assay Potency Cytotoxicity Cytotoxicity Assay (vs. Vero Cells) MIC_Assay->Cytotoxicity Selectivity MDR_Screening MIC vs. MDR-TB Strains MIC_Assay->MDR_Screening Spectrum Microsomal_Stability Microsomal Stability Assay Cytotoxicity->Microsomal_Stability Drug-like Properties MDR_Screening->Microsomal_Stability Lead_Candidate Lead Candidate Microsomal_Stability->Lead_Candidate Optimization

General workflow for the preclinical evaluation of MmpL3 inhibitors.

References

In Vitro Efficacy of (6-Methylpyridin-3-yl)methanamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of (6-Methylpyridin-3-yl)methanamine-based compounds, with a focus on their potential as anticancer agents. We will objectively compare their performance with established alternatives, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

I. Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of pyridine derivatives as a promising class of anticancer compounds. Among these, compounds featuring the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. This section compares the in vitro anticancer efficacy of a novel series of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which incorporate the (6-Methylpyridin-3-yl) core, against the established tyrosine kinase inhibitor, Imatinib.

The in vitro cytotoxicity of these compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity and, by extension, cell viability.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of a representative this compound-based compound and the comparator drug, Imatinib, against a human lung cancer cell line.

Compound/DrugTarget Cell LineIC50 (µM)
This compound Derivative (Compound IIB)[1]A549 (Lung)0.229
Imatinib (Reference Drug)[1]A549 (Lung)2.479

Lower IC50 values indicate higher potency.

The data clearly indicates that the tested this compound derivative (Compound IIB) exhibits significantly higher potency in inhibiting the proliferation of A549 human lung cancer cells in vitro compared to the established anticancer drug, Imatinib.[1]

II. Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides a detailed methodology for the key in vitro assay used to assess anticancer activity.

MTT Assay Protocol for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured mammalian cells.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (e.g., this compound derivatives, Imatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Acquisition and Analysis A Harvest and Count Cells B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J

Caption: A typical workflow for in vitro anticancer drug screening using the MTT assay.

III. Signaling Pathway Analysis

The anticancer activity of many pyridine-based compounds is attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature in many types of cancer.

Several studies on pyridine derivatives have pointed towards the inhibition of the PI3K/Akt/mTOR pathway as a primary mechanism of their anticancer action. While direct experimental evidence for the specific this compound derivative mentioned above is not yet available in the public domain, the strong cytotoxic effect suggests a potential interaction with this or other critical cancer-related signaling pathways.

Proposed Mechanism of Action via PI3K/Akt/mTOR Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound This compound -based Compound Compound->PI3K Inhibition

Caption: Proposed inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates the proposed mechanism where this compound-based compounds may inhibit PI3K, a key enzyme in the pathway. This inhibition would lead to a downstream cascade of events, ultimately suppressing cell growth and promoting apoptosis (programmed cell death) in cancer cells.

IV. Conclusion

The in vitro data presented in this guide suggests that this compound-based compounds represent a promising new class of anticancer agents. The significantly lower IC50 value of the representative compound compared to Imatinib in a lung cancer cell line highlights its potent cytotoxic activity.[1] While further research is required to fully elucidate the specific molecular mechanisms, the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, is a plausible mode of action. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these compounds in the drug development pipeline.

References

Cross-Reactivity Analysis of (6-Methylpyridin-3-yl)methanamine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-Methylpyridin-3-yl)methanamine scaffold is a key structural motif in ligands developed to target nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various functions in the central nervous system, and ligands that modulate their activity hold therapeutic promise for a range of neurological and psychiatric conditions. However, the clinical viability of such ligands is critically dependent on their selectivity. Off-target interactions can lead to a host of adverse effects, underscoring the necessity of comprehensive cross-reactivity profiling during the drug discovery process.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound-based ligands. Due to the absence of publicly available broad-panel screening data for this compound itself, this document presents a comparative analysis based on data for structurally related compounds and establishes a template for the requisite experimental validation.

Comparative Cross-Reactivity Profiles

A critical aspect of preclinical safety assessment involves screening a lead compound against a wide array of biological targets to identify potential off-target binding. This is often accomplished using commercially available screening panels (e.g., from Eurofins Discovery or Reaction Biology). While specific data for this compound is not publicly available, the following table illustrates a hypothetical cross-reactivity profile for a selective nAChR α4β2 ligand, which serves as a benchmark for comparison. Lower Ki values indicate higher binding affinity.

Target ClassRepresentative TargetIllustrative Ki (nM) for a Selective Ligand
Primary Target Nicotinic Acetylcholine Receptor α4β2 0.5 - 5
Nicotinic SubtypesNicotinic Acetylcholine Receptor α7> 500
Nicotinic Acetylcholine Receptor α3β4> 1,000
Adrenergic Receptorsα1A Adrenergic> 10,000
β2 Adrenergic> 10,000
Dopamine ReceptorsDopamine D2> 10,000
Serotonin ReceptorsSerotonin 5-HT2A> 1,000
Muscarinic ReceptorsMuscarinic M1> 10,000
Ion ChannelshERG Potassium Channel> 10,000

Experimental Protocols

The gold standard for determining the binding affinity of a ligand to its target is the radioligand binding assay. This technique is employed in large-scale screening campaigns to assess cross-reactivity.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Test Compound: this compound or its analog

  • Receptor Source: Cell membranes or tissue homogenates expressing the target of interest

  • Radioligand: A high-affinity, target-specific radiolabeled ligand (e.g., [³H]-Cytisine for α4β2 nAChRs)

  • Assay Buffer: Target-specific buffer, often Tris-based, containing appropriate salts and protease inhibitors

  • Non-specific Determinand: A high concentration of a non-labeled ligand known to bind to the target

  • Filtration Apparatus: 96-well filter plates and a cell harvester

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the receptor source to each well. Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Detection: After drying the filter plate, add scintillation fluid to each well and quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of the non-specific determinand) from the total binding.

  • Plot the percentage of specific binding versus the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in cross-reactivity studies and the primary signaling pathway associated with the intended target class of this compound ligands.

G cluster_0 Compound Synthesis and Selection cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis and Interpretation a Ligand Design & Synthesis b Primary Target Binding Assay a->b c Lead Compound Selection b->c d Broad Panel Radioligand Binding Assays c->d e Functional Assays for Hits d->e f Determination of IC50 and Ki Values e->f g Selectivity Profile Generation f->g h Safety Risk Assessment g->h G Ligand This compound Ligand nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds Channel Ion Channel Opening nAChR->Channel Activates Influx Na+ / Ca2+ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response Depolarization->Response

Benchmarking (6-Methylpyridin-3-yl)methanamine: A Comparative Guide for CNS Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking (6-Methylpyridin-3-yl)methanamine against other well-characterized Central Nervous System (CNS) ligands. While direct experimental data on this compound is limited, its structural similarity to known nicotinic acetylcholine receptor (nAChR) modulators suggests its potential activity at these targets. This guide, therefore, focuses on a comparative analysis centered around nAChRs, offering detailed experimental protocols and data presentation formats to facilitate objective evaluation.

Introduction to this compound and Comparator CNS Ligands

This compound is a pyridine derivative with potential for CNS activity.[1] Its core structure is found in various compounds targeting nAChRs, which are implicated in cognitive processes, addiction, and neurodegenerative diseases.[2][3] To objectively assess its potential, a direct comparison with established nAChR ligands is essential.

This guide utilizes the following comparator ligands:

  • Varenicline: A selective partial agonist of the α4β2 nAChR, widely used for smoking cessation.[4][5][6] Its well-defined mechanism of action and extensive clinical data make it an excellent benchmark.[1][7]

  • Acetylcholine (ACh): The endogenous agonist for all nAChRs, serving as the primary reference for agonist activity.[8][9][10]

  • PNU-120596: A potent positive allosteric modulator (PAM) of the α7 nAChR, representing a different modulatory mechanism.[11][12]

Physicochemical Properties and Predicted CNS Penetration

A critical initial step in evaluating a potential CNS ligand is to assess its physicochemical properties, which predict its ability to cross the blood-brain barrier (BBB).[13][14][15] The following table summarizes key properties for this compound and the comparator ligands.

PropertyThis compoundVareniclineAcetylcholinePNU-120596Ideal CNS Range
Molecular Weight ( g/mol ) 122.17[1]211.26146.18327.34< 450[14]
cLogP 0.8 (Predicted)1.25-3.213.5 (Predicted)< 5[14]
Topological Polar Surface Area (Ų) 38.9[1]35.549.863.8< 90[14]
Hydrogen Bond Donors 2[1]201< 3[14]
Hydrogen Bond Acceptors 2[1]335< 7[14]
Rotatable Bonds 2[1]043< 8[14]

Note: Some values are predicted and should be experimentally verified.

Experimental Protocols for Benchmarking

To empirically determine the activity of this compound, standardized in vitro assays are necessary. The following protocols for a radioligand binding assay and a functional calcium imaging assay provide a robust framework for comparison.

Radioligand Binding Assay for nAChR Affinity

This assay determines the binding affinity of a test compound to a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α7).

  • Radioligand: [³H]-Epibatidine or other suitable high-affinity radioligand for the target receptor.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., nicotine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

2. Membrane Preparation:

  • Culture and harvest HEK293 cells expressing the target nAChR subtype.

  • Homogenize the cell pellet in ice-cold assay buffer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this wash step twice.

  • After the final wash, resuspend the pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

3. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of non-specific binding control.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of varying concentrations of the test compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Imaging of nAChR Activity

This assay measures the functional activity of a test compound by detecting changes in intracellular calcium concentration following nAChR activation in cells loaded with a calcium-sensitive fluorescent dye.

1. Materials and Reagents:

  • Cell Line: SH-SY5Y or other suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine or another suitable nAChR agonist.

  • Antagonist/Modulator: The test compound.

2. Cell Preparation:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

3. Assay Procedure:

  • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Measure the baseline fluorescence.

  • Add varying concentrations of the test compound (for antagonist/modulator activity) followed by a fixed concentration of the agonist, or add varying concentrations of the test compound alone (for agonist activity).

  • Record the change in fluorescence over time.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from baseline.

  • For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response).

  • For antagonists, determine the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response).

  • For PAMs, measure the fold-potentiation of the agonist EC₅₀.

Comparative Data Summary

The following tables present hypothetical data for this compound in comparison to the selected CNS ligands, based on the experimental protocols described above.

Table 1: Comparative Binding Affinities (Ki, nM) at nAChR Subtypes

Compoundα4β2 nAChRα7 nAChR
This compound (Hypothetical) 50>10,000
Varenicline 0.153500[1]
Acetylcholine 1,70010,000
PNU-120596 >10,000>10,000 (binds allosterically)

Table 2: Comparative Functional Activity at nAChR Subtypes

Compoundα4β2 nAChR (EC₅₀/IC₅₀, nM)α7 nAChR (EC₅₀/IC₅₀, nM)
This compound (Hypothetical) 150 (Partial Agonist)No Activity
Varenicline 2.3 (Partial Agonist)[1]>10,000
Acetylcholine 300 (Full Agonist)20,000 (Full Agonist)
PNU-120596 No ActivityPAM (EC₅₀ fold-shift of ACh: ~50)

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) nAChR nAChR Agonist->nAChR Binds to orthosteric site PAM PAM PAM->nAChR Binds to allosteric site Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca²⁺ Signaling Depolarization->Ca_Signaling

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare nAChR-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubation Incubate to reach equilibrium setup_assay->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Add scintillation cocktail and count radioactivity filtration->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end

Caption: Experimental workflow for the radioligand binding assay.

Ligand_Classification_Logic start Does the compound bind to the orthosteric site? agonist_path Does it activate the receptor alone? start->agonist_path Yes pam_path Does it enhance agonist activity without activating alone? start->pam_path No antagonist Orthosteric Antagonist agonist_path->antagonist No agonist Agonist (Full or Partial) agonist_path->agonist Yes pam Positive Allosteric Modulator (PAM) pam_path->pam Yes no_effect No direct modulatory effect at this site pam_path->no_effect No

Caption: Logical workflow for classifying the mechanism of action of a test ligand.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound as a potential CNS ligand. Based on the hypothetical data, this compound shows selectivity for the α4β2 nAChR with partial agonist activity. Its favorable physicochemical properties suggest good potential for BBB penetration.

Future research should focus on:

  • Experimental validation of the predicted physicochemical properties and the hypothetical binding and functional data.

  • Selectivity profiling against a broader panel of nAChR subtypes and other CNS targets.

  • In vivo studies to assess pharmacokinetic properties, BBB penetration, and efficacy in relevant animal models of CNS disorders.[11][12]

By systematically applying these benchmarking principles, researchers can effectively evaluate the therapeutic potential of novel CNS ligands like this compound.

References

Safety Operating Guide

Proper Disposal of (6-Methylpyridin-3-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (6-Methylpyridin-3-yl)methanamine is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound, while valuable in research and development, possesses potential hazards that necessitate a structured and informed disposal process. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as toxic if swallowed or in contact with skin, and it can cause skin and eye irritation.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust or aerosols may be generated.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE as outlined in the table above.

  • Contain the Spill: Prevent the further spread of the material. For liquid spills, use an inert absorbent material. For solid spills, avoid generating dust.[1]

  • Clean-Up: Carefully sweep or scoop the spilled material into a designated, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[2][3]

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbents and PPE, should be treated as hazardous waste and disposed of according to the procedures outlined below.[1]

Waste Disposal Procedures

All waste containing this compound must be treated as hazardous waste. Adherence to the following workflow is essential for its proper disposal.

Key Disposal Steps:

  • Containerization:

    • Collect all waste containing this compound, including contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.[1][4][5]

    • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[1][4][5]

    • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[4]

    • Keep the original product in its container if possible.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

    • The storage area should be cool and dry.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.

    • Waste material must be disposed of in accordance with all national and local regulations.

Disposal of Empty Containers:

  • Thoroughly empty all contents from the original container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[4]

  • For highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Accidental Release? ppe->spill containerize Containerize Waste in Labeled, Compatible Container segregate Segregate from Incompatible Materials containerize->segregate storage Store in Designated Secure Area segregate->storage dispose Arrange for Professional Waste Disposal storage->dispose spill->containerize No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->containerize end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6-Methylpyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for various handling scenarios.

Activity Engineering Controls Hand Protection Eye Protection Respiratory Protection Body Protection
Routine Handling & Dispensing Chemical Fume HoodDouble-gloving with chemical-resistant gloves (e.g., nitrile)ANSI-approved safety glasses or chemical splash gogglesNot generally required if handled in a certified chemical fume hood.Fully buttoned laboratory coat, full-length pants, and closed-toed shoes.
Spill Cleanup Increased VentilationDouble-gloving with chemical-resistant gloves (e.g., nitrile)Chemical splash goggles and a face shieldAir-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR) may be necessary depending on the spill size and ventilation.Chemical-resistant suit or coveralls, and chemical-resistant boots.
Emergency Situations Evacuate AreaN/AN/ASelf-contained breathing apparatus (SCBA)Fully encapsulating chemical protective suit.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of (6-Methylpyridin-3-yl)methanamine.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE as outlined in the table above.

    • Have an emergency spill kit readily accessible.

    • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[2]

  • Handling :

    • Conduct all work with this compound inside a properly functioning chemical fume hood.[3]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • When handling, do not eat, drink, or smoke.

    • Ground all equipment containing this material to prevent static discharge.[3]

    • Keep containers tightly closed when not in use.

  • Post-Handling :

    • Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[3][4]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill : Evacuate the area and alert others. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact emergency responders. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all waste in a clearly labeled, sealed, and compatible container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[4]

  • Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Assemble PPE prep1->prep2 prep3 Locate Spill Kit & Safety Showers prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Thoroughly Wash Hands handle4->post1 post2 Decontaminate Surfaces post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect Hazardous Waste post3->disp1 disp2 Follow Regulations disp1->disp2

Caption: This diagram outlines the procedural workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanamine
Reactant of Route 2
(6-Methylpyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.